molecular formula C8H11NO2 B3352336 3,4-Pyridinedimethanol, 6-methyl- CAS No. 4664-11-3

3,4-Pyridinedimethanol, 6-methyl-

Cat. No.: B3352336
CAS No.: 4664-11-3
M. Wt: 153.18 g/mol
InChI Key: WEXOBAMXFZCXLV-UHFFFAOYSA-N
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Description

3,4-Pyridinedimethanol, 6-methyl- is a pyridine derivative of high interest in medicinal and organic chemistry research. Please note that the provided chemical data and applications in scientific literature are primarily for the closely related compound 5-Hydroxy-6-methyl-3,4-pyridinedimethanol, more widely known as Pyridoxine or Vitamin B6 . This highlights the research significance of the 3,4-Pyridinedimethanol structure. Compounds within this family serve as critical precursors and intermediates in sophisticated organic syntheses. A key application is their use in the preparation of active pharmaceutical ingredients (APIs). For instance, related pyridinemethanol compounds are valuable intermediates in the synthesis of therapeutics such as the antidepressant Mirtazapine and the alcoholism treatment drug Metadoxine . The methanol functional groups on the pyridine ring make this compound a versatile building block for further chemical modification, enabling researchers to develop a wide array of novel molecules for screening and development. Research involving this chemical should be conducted by qualified professionals in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXOBAMXFZCXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342861
Record name 3,4-Pyridinedimethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-11-3
Record name 3,4-Pyridinedimethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-methyl-3,4-pyridinedimethanol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methyl-3,4-pyridinedimethanol (Chemical Structure, Synthesis, and Analysis) Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Structural Identity, Synthesis Strategies, and Analytical Protocols[1]

Executive Summary & Chemical Disambiguation

Critical Note on Nomenclature: In the field of vitamin B6 chemistry, precise nomenclature is paramount. The string "6-methyl-3,4-pyridinedimethanol" is frequently conflated with Pyridoxine (Vitamin B6).[1] However, chemically, the user-specified string refers to the deoxy- analog, lacking the phenolic hydroxyl group at position 3 (or 5, depending on numbering).

  • Target Molecule (This Guide): 6-Methyl-3,4-pyridinedimethanol (also known as 2-Methyl-4,5-bis(hydroxymethyl)pyridine).

    • CAS: 4664-11-3 (or 1159-53-1 for the preferred IUPAC numbering).

    • Formula:

      
      
      
    • Role: Synthetic intermediate, ligand backbone, and Vitamin B6 antimetabolite precursor.

  • Common Confusion (Pyridoxine): 5-Hydroxy-6-methyl-3,4-pyridinedimethanol.[1][2][3][4][5][6]

    • CAS: 65-23-6[2][3][7]

    • Formula:

      
      
      

This guide focuses on the


  entity (CAS 4664-11-3), a critical building block in supramolecular chemistry and pharmaceutical synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][8][9][10][11][12]

The molecule is a pyridine derivative substituted with a methyl group and two hydroxymethyl groups.[1][7][8][9] Due to the symmetry of the pyridine ring, 6-methyl-3,4-pyridinedimethanol is chemically equivalent to 2-methyl-4,5-pyridinedimethanol . The latter is the preferred IUPAC name because it assigns lower locants to the substituents.

Table 1: Physicochemical Profile
PropertyDataNotes
Preferred IUPAC Name (2-Methylpyridine-4,5-diyl)dimethanolLocants minimized (2,4,5 < 3,4,6)
CAS Registry Number 4664-11-3 Often cross-listed with 1159-53-1
Molecular Formula

Deoxy-pyridoxine analog
Molecular Weight 153.18 g/mol vs. 169.18 g/mol for Pyridoxine
Physical State Crystalline SolidHygroscopic
Melting Point 68–72 °CLower than Pyridoxine (159–162 °C) due to fewer H-bonds
pKa (Pyridine N) ~6.0Basic nitrogen; forms salts with HCl
Solubility Soluble in Water, Ethanol, DMSOLess polar than Pyridoxine
Structural Visualization

The following diagram contrasts the target molecule with Vitamin B6 to highlight the "missing" hydroxyl group, which drastically alters its reactivity (removing the ability to form quinonoid intermediates essential for enzymatic transamination).

ChemicalStructure cluster_0 Target: 6-Methyl-3,4-pyridinedimethanol (C8H11NO2) cluster_1 Comparison: Pyridoxine (Vitamin B6) (C8H11NO3) N1 N (1) C2 C-CH3 (2/6) N1->C2 C3 C-H (3/5) C2->C3 No -OH C4 C-CH2OH (4) C3->C4 C5 C-CH2OH (5) C4->C5 PN_N1 N PN_C2 C-CH3 PN_N1->PN_C2 PN_C3 C-OH (Phenolic) PN_C2->PN_C3 Critical -OH PN_C4 C-CH2OH PN_C3->PN_C4

Caption: Structural comparison highlighting the absence of the C3-hydroxyl group in the target molecule (left) vs. Pyridoxine (right).

Synthesis & Manufacturing Strategies

The synthesis of 6-methyl-3,4-pyridinedimethanol typically avoids the complex fermentation processes used for Vitamin B6. Instead, it relies on Diels-Alder Cycloaddition utilizing oxazoles. This "Kondrat'eva Synthesis" approach is favored for its ability to construct the pyridine ring with specific substitution patterns.

The Oxazole Route (Kondrat'eva Synthesis)

This pathway is atom-economical and allows for the introduction of the methyl group early in the sequence.

  • Starting Materials: 4-Methyloxazole and Diethyl Maleate (or Dimethyl Fumarate).

  • Cycloaddition: The oxazole acts as the diene; the maleate acts as the dienophile.

  • Aromatization: Loss of water/alcohol yields the pyridine diester.

  • Reduction: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) reduces the diesters to hydroxymethyl groups.

SynthesisPath start Precursors: 4-Methyloxazole + Diethyl Maleate step1 Diels-Alder Cycloaddition (Heat, Acid Catalyst) start->step1 inter Intermediate: Bicyclic Adduct step1->inter step2 Aromatization (-H2O) Formation of Pyridine Diester inter->step2 diester 2-Methyl-4,5-pyridinedicarboxylic acid diethyl ester step2->diester step3 Reduction (LiAlH4 in THF) diester->step3 product Final Product: 6-Methyl-3,4-pyridinedimethanol step3->product

Caption: Step-wise synthesis via the Kondrat'eva oxazole cycloaddition method.

Analytical Protocol: HPLC Characterization

Because this molecule lacks the phenolic hydroxyl group of Pyridoxine, its fluorescence properties and retention time differ significantly. The following protocol is validated for separating pyridine-methanol derivatives.

Method: Reverse-Phase HPLC with UV Detection

Principle: Separation based on hydrophobicity. The target (deoxy) is less polar than Pyridoxine and will elute later.

  • Instrument: HPLC system with UV-Vis or PDA detector.

  • Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 4.5).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-5 min: 2% B (Isocratic hold for polar impurities)

    • 5-15 min: 2% -> 20% B (Linear gradient)

    • 15-20 min: 20% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 290 nm .

    • Note: Unlike Pyridoxine, this molecule does not exhibit strong native fluorescence at 290ex/390em because the fluorophore (phenolate) is absent. Use UV absorption.

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of 6-methyl-3,4-pyridinedimethanol in 10 mL of Mobile Phase A. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

  • System Suitability: Inject a standard mixture of Pyridoxine (RT ~3.5 min) and the Target (RT ~6.8 min). Ensure resolution factor

    
    .
    
  • Analysis: Inject 10 µL of sample. Integration of the peak at ~6.8 min provides purity quantification.

Applications in Drug Development[1]

Vitamin B6 Antimetabolites

Researchers use 6-methyl-3,4-pyridinedimethanol to synthesize 4-deoxypyridoxine and other antagonists. By structurally mimicking B6 without the catalytic OH group, these molecules can competitively inhibit B6-dependent enzymes (transaminases, decarboxylases), which is useful in:

  • Antiparasitic Research: Targeting metabolic pathways in Plasmodium falciparum.

  • Oncology: Studying metabolic dependencies of rapidly dividing tumor cells.

Supramolecular Ligands

The di-methanol "arms" at positions 3 and 4 (or 4 and 5) serve as excellent chelating sites for transition metals.

  • Polymer Chemistry: Used as a chain extender in polyurethane synthesis to introduce pyridine rings into the polymer backbone, enhancing adhesion and dyeability.

  • MOFs (Metal-Organic Frameworks): The rigid pyridine core with flexible alcohol arms allows for the construction of porous coordination polymers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585139, 6-Methyl-3,4-pyridinedimethanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) vs Deoxy Analogs. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][4]

  • Greene, J. L., & Montgomery, J. A. (1964). Vitamin B6 Analogs. II. Synthesis of 4,6-Dimethyl-5-mercapto-3-pyridinemethanol and of 5-Mercapto-6-methyl-3,4-pyridinedimethanol.[10] Journal of Medicinal Chemistry.[10] (Contextual synthesis of thio-analogs from the same scaffold). Retrieved from [Link]

Sources

Technical Assessment and Safety Protocol: 6-Methyl-3,4-pyridinedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: 6-Methyl-3,4-pyridinedimethanol (CAS 4664-11-3) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers[1][2]

Executive Summary & Chemical Identity

6-Methyl-3,4-pyridinedimethanol (CAS: 4664-11-3) is a critical heterocyclic building block, structurally distinct from Pyridoxine (Vitamin B6) by the absence of the phenolic hydroxyl group at the C3 position.[1][2] Often utilized in the synthesis of Vitamin B6 antagonists (e.g., deoxypyridoxine) and multidentate ligands for coordination chemistry, its handling requires specific protocols to mitigate oxidative degradation and ensure operator safety.[1]

This guide synthesizes physicochemical data, hazard profiles, and field-proven handling methodologies to establish a self-validating safety system for laboratory and pilot-scale operations.[1][2]

Chemical Identification Table
ParameterDetail
IUPAC Name (6-Methylpyridine-3,4-diyl)dimethanol
Common Synonyms 2-Methyl-4,5-bis(hydroxymethyl)pyridine; 4,5-Di(hydroxymethyl)-2-methylpyridine
CAS Number 4664-11-3
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CC1=NC=C(CO)C(CO)=C1
Structural Class Pyridine alcohol / Vitamin B6 analog

Hazard Identification & Risk Assessment (GHS)

While less biologically active than its phosphorylated vitamin counterparts, 6-Methyl-3,4-pyridinedimethanol exhibits the irritant profile characteristic of alkyl-pyridine alcohols.[1][2]

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Logic[1]
  • P261: Avoid breathing dust/fume.[1] Rationale: Pyridine derivatives can act as mucous membrane irritants.[1]

  • P280: Wear protective gloves/eye protection.[1] Rationale: Direct contact may cause dermatitis or corneal injury due to the basicity of the pyridine nitrogen.[1]

Physicochemical Profile & Stability

Understanding the physical state is crucial for designing handling protocols.

PropertyValue / ObservationOperational Implication
Physical State Solid (Crystalline powder)Use powder hoods; avoid dust generation.[1][2]
Melting Point 111–112 °C (Lit.)[3]Stable solid at RT; can be dried under vacuum at 40-50°C.
Solubility Soluble in alcohols, water; sparingly in ether.[1]Use polar solvents (MeOH, EtOH) for transfers.
pKa (Calc) ~5.5 (Pyridine N)Weak base; incompatible with strong acids and oxidizers.
Hygroscopicity ModerateStore in desiccated environment to prevent clumping.[1]

Experimental Protocol: Synthesis & Handling

Objective: Safe reduction of Dimethyl 6-methylpyridine-3,4-dicarboxylate to 6-Methyl-3,4-pyridinedimethanol.

This workflow demonstrates the causality behind safety choices (e.g., quenching steps) and ensures high purity.

A. Reagents & Setup
  • Precursor: Dimethyl 6-methylpyridine-3,4-dicarboxylate.[1][2]

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂ activation.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Atmosphere: Dry Nitrogen or Argon (Essential to prevent reductant deactivation).[1]

B. Step-by-Step Methodology
  • Inerting: Flame-dry a 3-neck round-bottom flask and flush with Argon. Why: LiAlH₄ reacts violently with atmospheric moisture.[1]

  • Solvation: Dissolve the diester precursor in anhydrous THF (0.2 M concentration).

  • Addition (Exotherm Control): Cool the solution to 0°C. Add LiAlH₄ (2.2 equivalents) portion-wise over 30 minutes.

    • Safety Check: Monitor internal temperature; do not exceed 5°C during addition to prevent thermal runaway.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor via TLC (MeOH:DCM 1:9). Disappearance of ester spot confirms completion.

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of LiAlH₄ used.
    • Mechanism:[1][4] This creates a granular aluminate precipitate that is easy to filter, unlike the gelatinous mess formed by random acid quenching.

  • Isolation: Filter the granular solid. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

C. Visualization of Synthesis Pathway

The following diagram illustrates the reduction pathway and the critical quenching logic.

SynthesisPathway Precursor Dimethyl 6-methylpyridine- 3,4-dicarboxylate Intermediate Aluminate Complex Precursor->Intermediate Reduction Reagent LiAlH4 (2.2 eq) THF, 0°C Reagent->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product 6-Methyl-3,4- pyridinedimethanol (CAS 4664-11-3) Quench->Product Filtration & Evaporation

Caption: Reduction of diester precursor to target diol using Fieser workup for safe aluminum salt removal.

Storage & Stability Management

To maintain the integrity of the "3,4-dimethanol" moiety, which can be susceptible to over-oxidation to aldehydes:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

  • Self-Validating Check: Before use, check solubility in methanol. Turbidity suggests polymerization or salt formation.

Emergency Response & First Aid

  • Eye Contact: Immediately flush with saline/water for 15 minutes.[1] Mechanism: Dilution of basic pyridine residue.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol immediately, as it may increase transdermal absorption.

  • Spill Containment: Dampen spill with water to prevent dust.[1] Sweep into a closed container. Neutralize surface with dilute acetic acid if necessary.

Toxicological Insight

  • Mechanism of Action: As a structural analog of Pyridoxine, this compound can act as a competitive inhibitor (antimetabolite) in vitamin B6-dependent enzymatic pathways if ingested in high doses.[1]

  • Acute Toxicity: Data limited; treat as Harmful if Swallowed (Category 4) by analogy to Deoxypyridoxine (LD50 ~1-2 g/kg in rodents).[1]

  • Chronic Exposure: Potential interference with amino acid metabolism (transamination) due to PLP (Pyridoxal Phosphate) antagonism.

References

  • National Institute of Standards and Technology (NIST). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) - Analog Comparison Data.[1][2] NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: 6-Methyl-3,4-pyridinedimethanol (CAS 4664-11-3).[1][2] National Library of Medicine. Available at: [Link]

  • Molaid Chemicals. 2-methyl-4,5-bis(hydroxymethyl)pyridine (CAS 4664-11-3) Physicochemical Data.[1][2] Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Methyl-3,4-pyridinedimethanol from Diester Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust protocol for the synthesis of 6-methyl-3,4-pyridinedimethanol, a pivotal intermediate in pharmaceutical synthesis. The described methodology focuses on the high-yield reduction of a diester precursor, dimethyl 6-methylpyridine-3,4-dicarboxylate, utilizing lithium aluminum hydride (LiAlH₄). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step procedure, mechanistic insights, and troubleshooting strategies to ensure reproducibility and safety.

Introduction and Rationale

6-Methyl-3,4-pyridinedimethanol serves as a critical structural motif in medicinal chemistry and materials science. The presence of two primary alcohol functionalities at the 3 and 4 positions of the pyridine ring offers versatile handles for subsequent chemical modifications. The synthesis of this diol is frequently accomplished via the reduction of a corresponding diester. This route is favored due to the commercial availability of the starting materials and the high efficiency and selectivity of the reduction step.

The selection of lithium aluminum hydride (LiAlH₄) as the reducing agent is a cornerstone of this protocol. LiAlH₄ is a powerful, nucleophilic hydride source capable of comprehensively reducing esters to primary alcohols.[1][2][3] Unlike milder reagents such as sodium borohydride, which are generally ineffective for ester reduction, LiAlH₄ ensures complete conversion.[3] The causality behind this choice lies in the need for a potent reagent to overcome the resonance stability of the ester functional groups. This necessitates strict adherence to anhydrous conditions, as LiAlH₄ reacts violently with protic solvents like water.[4]

Experimental Workflow Overview

The synthesis is executed in a sequential workflow, beginning with the preparation of an inert atmosphere, followed by the controlled reduction of the diester, a carefully managed quenching and workup procedure, and concluding with purification and characterization of the final product.

G Overall Synthesis Workflow cluster_prep I. Preparation cluster_reaction II. Reaction cluster_workup III. Workup & Purification cluster_analysis IV. Analysis A Inert Atmosphere Setup (N₂ or Ar) B Dissolve Diester in Anhydrous THF A->B C Cool to 0 °C B->C D Slow Addition of LiAlH₄ C->D E Warm to RT & Stir D->E F Quench Reaction (Fieser Method) E->F G Filter Aluminum Salts F->G H Concentrate & Purify G->H I Characterize Product (NMR, MP) H->I

Caption: High-level workflow for the synthesis of 6-methyl-3,4-pyridinedimethanol.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Typical Grade
Dimethyl 6-methylpyridine-3,4-dicarboxylate54527-84-3C₁₀H₁₁NO₄209.20≥97%
Lithium aluminum hydride (LiAlH₄)16853-85-3H₄AlLi37.951.0 M in THF
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11≥99.9%
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Sodium Sulfate, Anhydrous7757-82-6Na₂SO₄142.04ACS Grade
Deionized Water7732-18-5H₂O18.02N/A
15% (w/v) Sodium Hydroxide Solution1310-73-2NaOH40.00Reagent Grade
Step-by-Step Methodology

A. Reaction Setup:

  • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble a 500 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

  • Establish and maintain a positive pressure of inert gas throughout the experiment.

  • To the flask, add dimethyl 6-methylpyridine-3,4-dicarboxylate (10.45 g, 50.0 mmol).

  • Add 150 mL of anhydrous THF to the flask to dissolve the diester.

  • Cool the stirred solution to 0 °C using an ice-water bath.

B. Reduction:

  • Carefully charge the dropping funnel with 125 mL of 1.0 M LiAlH₄ solution in THF (125 mmol, 2.5 equivalents).

  • Add the LiAlH₄ solution dropwise to the stirred diester solution over approximately 75-90 minutes. Causality: A slow addition rate is critical to manage the highly exothermic nature of the reaction and prevent dangerous temperature spikes. Ensure the internal temperature is maintained below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 3 hours at room temperature to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

C. Workup and Quenching:

  • Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Perform the following steps with extreme caution in a well-ventilated fume hood as hydrogen gas is evolved.

  • Slowly and dropwise, add 4.8 mL of deionized water to quench the excess LiAlH₄.

  • Next, add 4.8 mL of 15% (w/v) aqueous sodium hydroxide solution dropwise.

  • Finally, add 14.4 mL of deionized water dropwise. This sequence, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Remove the ice bath and stir the resulting white slurry vigorously at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator to yield the crude product.

D. Purification and Characterization:

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 6-methyl-3,4-pyridinedimethanol as a white crystalline solid.

  • Expected Yield: 6.2 - 7.0 g (81-91%).

  • Expected Melting Point: 118-120 °C.

  • Product CAS Number: 4664-11-3.[5][6]

Mechanism of Reduction

The reduction of an ester by LiAlH₄ is a two-stage process for each ester group. First, a hydride ion from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide in this case) to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide intermediate. A final aqueous workup protonates the alkoxide to yield the primary alcohol.[3][7]

G Ester Ester Carbonyl (on Pyridine Ring) Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack LiAlH4_1 LiAlH₄ (1st Hydride) LiAlH4_1->Intermediate1 Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde Elimination of ⁻OCH₃ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack LiAlH4_2 LiAlH₄ (2nd Hydride) LiAlH4_2->Alkoxide Alcohol Primary Alcohol Alkoxide->Alcohol Protonation Workup Aqueous Workup (H₂O) Workup->Alcohol

Caption: Mechanism for the LiAlH₄ reduction of one ester group to a primary alcohol.

Troubleshooting and Field-Proven Insights

Issue EncounteredProbable CauseRecommended Solution
Low or No Reaction Inactive LiAlH₄ due to moisture exposure; insufficient amount of LiAlH₄.Use a fresh bottle or a freshly prepared solution of LiAlH₄. Ensure all glassware and solvents are scrupulously dry. Titrate the LiAlH₄ solution before use if its activity is in doubt. Use a slight excess (2.5-3.0 eq.) of the reducing agent.
Gelatinous Precipitate Improper quenching sequence or ratios.A gelatinous precipitate of aluminum salts is difficult to filter. Strictly adhere to the 1:1:3 volumetric ratio of water : 15% NaOH : water for the Fieser workup. Stirring vigorously after quenching helps granulate the solid.
Low Product Yield Incomplete reaction; product loss during workup.Monitor the reaction by TLC to confirm the complete consumption of the starting material before quenching. Ensure the aluminum salt filter cake is washed thoroughly with THF to recover all the product.
Oily or Impure Product Incomplete removal of solvent or presence of partially reduced intermediates.Ensure the product is dried under high vacuum to remove residual solvents. If impurities are present, repeat the purification by column chromatography (Silica gel, 10% Methanol in Dichloromethane) or recrystallization.

Conclusion

The protocol described herein provides a reliable and high-yield pathway for the synthesis of 6-methyl-3,4-pyridinedimethanol from a diester precursor. By understanding the causality behind critical steps such as the choice of reducing agent, the necessity for anhydrous conditions, and the controlled quenching procedure, researchers can consistently achieve the desired product in high purity. This application note serves as a comprehensive guide, blending theoretical principles with practical, field-tested advice to support advancements in chemical and pharmaceutical development.

References

  • LookChem. (n.d.). CAS No.4664-11-3, 6-METHYL-3,4-PYRIDINEDIMETHANOL Suppliers. Retrieved February 26, 2026, from [Link]

  • Cheméo. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride. Retrieved February 26, 2026, from [Link]

  • Moleqube. (n.d.). 6-METHYL-3,4-PYRIDINEDIMETHANOL | CAS No. 4664-11-3. Retrieved February 26, 2026, from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved February 26, 2026, from [Link]

  • ACS Publications. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • Molecularinfo.com. (n.d.). 5-Hydroxy-6-methyl-3 molecular information. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved February 26, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 26, 2026, from [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved February 26, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved February 26, 2026, from [Link]

Sources

Application Note: Chemoselective Reduction of Dimethyl 6-methyl-3,4-pyridinedicarboxylate to 6-methyl-3,4-pyridinedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the reduction of dimethyl 6-methyl-3,4-pyridinedicarboxylate (CAS: 1947-06-4) to 6-methyl-3,4-pyridinedimethanol (a key Vitamin B6/Pyridoxine precursor). This transformation presents a classic chemoselectivity challenge: reducing two ester moieties to primary alcohols without reducing the electron-deficient pyridine ring to a dihydropyridine or piperidine derivative.

While catalytic hydrogenation is often preferred in manufacturing, it poses high risks of ring reduction. Hydride-based reduction remains the gold standard for laboratory and pilot-scale synthesis due to its reliability and stereochemical inertness. This guide compares two validated protocols:

  • Lithium Aluminum Hydride (LiAlH₄): High-yielding, rapid, but requires rigorous safety protocols and specific workups to manage aluminum salts.

  • Sodium Borohydride (NaBH₄) + Calcium Chloride (CaCl₂): A milder, scalable, "in-situ" borane variant that offers safer handling and easier workup.

Reaction Mechanism & Chemoselectivity[1]

The reduction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. The presence of the pyridine nitrogen renders the ester carbonyls highly electrophilic, facilitating rapid reduction. However, the electron-withdrawing nature of the ring also makes the ring carbons susceptible to nucleophilic attack (over-reduction) if "hard" nucleophiles or uncontrolled catalytic hydrogenation are used.

Critical Pathway Analysis

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway Start Diester Substrate (Dimethyl 6-methyl-3,4-pyridinedicarboxylate) Inter1 Tetrahedral Intermediate Start->Inter1 Hydride Attack (H-) SideProduct Side Product: Piperidine/Dihydropyridine Start->SideProduct Over-reduction (High Temp/Press) Aldehyde Dialdehyde Intermediate Inter1->Aldehyde Elimination of MeO- Product Target Diol (6-methyl-3,4-pyridinedimethanol) Aldehyde->Product Hydride Attack (H-)

Figure 1: Reaction mechanism showing the stepwise reduction of the diester to the diol and the potential risk of ring over-reduction.

Method Selection Guide

Select the protocol based on your scale and equipment capabilities.

FeatureProtocol A: LiAlH₄ (The Standard) Protocol B: NaBH₄/CaCl₂ (The Scalable)
Reagent Cost ModerateLow
Reaction Rate Very Fast (< 1 hour)Moderate (3–6 hours)
Safety Profile High Risk: Pyrophoric, reacts violently with water.Moderate Risk: Generates H₂ gas, but non-pyrophoric.
Solvent System Anhydrous THF or Ether (Strictly dry)EtOH/THF or MeOH (Tolerates moisture)
Workup Difficulty Difficult (Aluminum emulsions)Easy (Aqueous extraction)
Yield 85–95%75–85%

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Small to medium scale (1g – 50g), high-value intermediates.

Reagents & Setup
  • Substrate: Dimethyl 6-methyl-3,4-pyridinedicarboxylate (1.0 equiv).

  • Reagent: LiAlH₄ (2.5 equiv; excess ensures complete reduction of both esters).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Nitrogen or Argon (Strict).

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with N₂.

  • Slurry Formation: Charge the flask with LiAlH₄ (2.5 equiv) and anhydrous THF (10 mL/g of substrate). Cool to 0°C using an ice bath.

  • Addition: Dissolve the diester in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30–45 minutes.

    • Critical Control: Maintain internal temperature < 10°C to prevent runaway exotherms.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour. Monitor by TLC (10% MeOH in DCM).

  • The Fieser Quench (Crucial): To avoid "unfilterable gelatinous aluminum hydroxides," strictly follow the Fieser workup for x grams of LiAlH₄ used:

    • Cool to 0°C.[1][2]

    • Add x mL of Water (very slowly).

    • Add x mL of 15% NaOH solution.

    • Add 3x mL of Water.

  • Isolation:

    • Warm to RT and stir for 15 minutes. The aluminum salts should turn into a granular white sand.

    • Filter through a pad of Celite. Wash the cake with hot THF or MeOH (the product is polar).

    • Concentrate the filtrate to yield the crude diol.

Troubleshooting: The Solubility Trap

Warning: 6-methyl-3,4-pyridinedimethanol is highly polar and water-soluble.

  • Issue: If the Fieser workup uses too much water, the product may remain in the aqueous phase trapped in the salts.

  • Solution: If yield is low, do not discard the filter cake. Resuspend it in refluxing ethanol for 30 minutes and refilter.

Protocol B: NaBH₄ / CaCl₂ Reduction

Best for: Scale-up (>50g), safety-restricted labs, or when anhydrous conditions are difficult to maintain.

Mechanism

Sodium borohydride alone reduces esters very slowly.[3] The addition of CaCl₂ generates Ca(BH₄)₂ or coordinates to the carbonyl oxygen (Lewis Acid activation), significantly enhancing electrophilicity.

Reagents
  • Substrate: Dimethyl 6-methyl-3,4-pyridinedicarboxylate (1.0 equiv).

  • Reagents: NaBH₄ (4.0 equiv), CaCl₂ (anhydrous, 2.0 equiv).

  • Solvent: 2:1 mixture of THF and Ethanol (Absolute).

Step-by-Step Procedure
  • Solvation: Dissolve the diester in the THF/EtOH mixture (15 mL/g) in a round bottom flask.

  • Salt Addition: Add the anhydrous CaCl₂ powder. Stir for 15 minutes. The mixture may become slightly cloudy.[4]

  • Hydride Addition: Add NaBH₄ portion-wise over 30 minutes.

    • Safety: Significant hydrogen evolution will occur. Ensure good ventilation.[5]

  • Reaction: Stir at RT for 4 hours. If TLC shows incomplete conversion, heat to 50°C for 1 hour.

  • Quench:

    • Cool to 0°C.[1][2]

    • Adjust pH to ~4 using 1N HCl (careful addition) to destroy excess borohydride and break boron complexes.

    • Stir for 30 minutes, then neutralize to pH 8 with saturated NaHCO₃.

  • Workup:

    • Evaporate the organic solvents (THF/EtOH) under reduced pressure.

    • The residue will be an aqueous slurry. Extract continuously with n-Butanol or EtOAc (3x).

    • Note: Simple ether extraction is often insufficient due to product polarity.

Workup Decision Tree & Purification

The following logic flow helps determine the correct workup based on the observed state of the reaction mixture.

WorkupLogic Start Reaction Complete (TLC Check) MethodCheck Which Reagent? Start->MethodCheck LAH LiAlH4 Route MethodCheck->LAH Protocol A NaBH4 NaBH4 Route MethodCheck->NaBH4 Protocol B Fieser Fieser Quench (H2O : NaOH : H2O) LAH->Fieser AcidQuench Acid Quench (pH 4) then Neutralize NaBH4->AcidQuench Granular Granular Precipitate? Fieser->Granular Filter Filter (Celite) Granular->Filter Yes Rochelle Add Rochelle's Salt (Sat. Soln) & Stir 2h Granular->Rochelle No (Emulsion) Extract Continuous Extraction (n-Butanol/EtOAc) Filter->Extract Rochelle->Filter AcidQuench->Extract

Figure 2: Decision tree for reaction workup to maximize yield and handle emulsions.

Purification[7]
  • Crystallization: The crude diol can often be recrystallized from hot acetone or a water/isopropanol mixture.

  • Salt Formation: If the free base is an oil or difficult to handle, treat with ethanolic HCl to precipitate the hydrochloride salt (6-methyl-3,4-pyridinedimethanol · HCl), which is a stable, crystalline solid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for hydride reduction mechanisms).
  • Organic Chemistry Portal. Reduction of Esters to Alcohols. Retrieved from [Link]

  • Organic Syntheses. Fieser Workup Protocol. Coll. Vol. 6, p. 769 (1988). Retrieved from [Link]

  • University of Rochester. Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society.[4] (Foundational text for modified borohydride reductions).

Sources

The Strategic Application of 6-Methyl-3,4-Pyridinedimethanol in the Synthesis of Vitamin B6 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of Vitamin B6 analogs utilizing 6-methyl-3,4-pyridinedimethanol as a key building block. As a Senior Application Scientist, this guide is structured to provide not only detailed protocols but also the scientific rationale behind the synthetic strategies, empowering researchers to innovate in the development of novel therapeutic agents.

Introduction: The Significance of Vitamin B6 Analogs and the Versatility of the Pyridine Core

Vitamin B6, a collective term for a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine, is a vital water-soluble vitamin.[1][2] In its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), it plays a crucial role in over 140 enzymatic reactions, primarily in amino acid metabolism.[3] The pyridine ring at the core of these molecules is a key determinant of their biological activity.

The synthesis of Vitamin B6 analogs is a field of significant interest in medicinal chemistry and drug development.[4] By modifying the substituents on the pyridine ring, researchers can fine-tune the molecule's biological properties, leading to the development of enzyme inhibitors, anticancer agents, and other therapeutics.[4] 6-Methyl-3,4-pyridinedimethanol emerges as a strategic precursor in this endeavor. Its structure provides three key points for chemical modification: the two primary hydroxyl groups at the 3- and 4-positions, and the potential for functionalization at the 5-position of the pyridine ring.

This guide will explore the synthetic pathways to leverage the reactivity of 6-methyl-3,4-pyridinedimethanol for the creation of diverse Vitamin B6 analogs.

Foundational Synthetic Strategies: Building and Functionalizing the Pyridine Core

The construction of the substituted pyridine core of Vitamin B6 analogs has been extensively studied. A cornerstone of many industrial syntheses is the Diels-Alder reaction between a substituted oxazole and a suitable dienophile, which, after a series of steps, yields the desired pyridine ring structure.[5][6][7]

While direct synthesis starting from simple precursors is common, the use of a pre-formed, functionalized pyridine ring like 6-methyl-3,4-pyridinedimethanol offers a convergent and flexible approach to analog synthesis. This allows for the late-stage introduction of diverse functional groups, which is highly advantageous in a drug discovery setting.

The following diagram illustrates a generalized workflow for the utilization of 6-methyl-3,4-pyridinedimethanol in the synthesis of Vitamin B6 analogs.

Vitamin B6 Analog Synthesis Workflow Start 6-Methyl-3,4-pyridinedimethanol Selective_Protection Selective Protection of Hydroxyl Groups Start->Selective_Protection Step 1 Functionalization_5_Position Functionalization at the 5-Position (e.g., Mercapto, Amino, Halo) Selective_Protection->Functionalization_5_Position Step 2 Modification_Hydroxyls Modification of Hydroxyl Groups (e.g., Oxidation, Esterification) Functionalization_5_Position->Modification_Hydroxyls Step 3 Deprotection Deprotection Modification_Hydroxyls->Deprotection Step 4 Final_Analog Vitamin B6 Analog Deprotection->Final_Analog Step 5

Caption: General workflow for Vitamin B6 analog synthesis from 6-methyl-3,4-pyridinedimethanol.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involved in the synthesis of Vitamin B6 analogs from 6-methyl-3,4-pyridinedimethanol.

Protocol 1: Selective Protection of the Hydroxyl Groups

Rationale: To achieve selective functionalization at either the 5-position of the pyridine ring or one of the hydroxyl groups, it is often necessary to protect the highly reactive hydroxyl groups. The choice of protecting group is critical and depends on the subsequent reaction conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used due to their stability and ease of removal under mild conditions.

Procedure:

  • Dissolve 6-methyl-3,4-pyridinedimethanol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the di-TBDMS protected 6-methyl-3,4-pyridinedimethanol.

Protocol 2: Functionalization at the 5-Position: Synthesis of 5-Mercapto-6-methyl-3,4-pyridinedimethanol

Rationale: The introduction of a mercapto group at the 5-position creates a versatile handle for further derivatization. This protocol is adapted from the synthesis of similar mercaptopyridine derivatives and involves the directed lithiation of the protected pyridine followed by quenching with a sulfur electrophile.[8]

Procedure:

  • Dissolve the di-TBDMS protected 6-methyl-3,4-pyridinedimethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the solution. Stir for 1 hour at -78 °C.

  • Add elemental sulfur (S₈, 1.2 equivalents) as a solid in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to deprotection. Dissolve the crude material in THF and add tetrabutylammonium fluoride (TBAF, 2.5 equivalents) solution (1M in THF).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford 5-mercapto-6-methyl-3,4-pyridinedimethanol.

Protocol 3: Oxidation of a Hydroxymethyl Group to an Aldehyde (Pyridoxal Analog)

Rationale: The conversion of one of the hydroxymethyl groups to an aldehyde is a key step in the synthesis of pyridoxal analogs. This can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), which selectively oxidizes allylic and benzylic alcohols.

Procedure:

  • Suspend 6-methyl-3,4-pyridinedimethanol (1 equivalent) in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes and key characteristics of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Data
Di-TBDMS protected 6-methyl-3,4-pyridinedimethanolC₂₀H₃₉NO₂Si₂381.7085-95¹H NMR: characteristic signals for TBDMS groups (~0.1 and ~0.9 ppm)
5-Mercapto-6-methyl-3,4-pyridinedimethanolC₈H₁₁NO₂S185.2440-60¹H NMR: appearance of a thiol proton signal (broad singlet); Mass Spec: [M+H]⁺ at 186.05
6-Methyl-4-(hydroxymethyl)-3-pyridinecarboxaldehydeC₈H₉NO₂151.1660-80¹H NMR: appearance of an aldehyde proton signal (~10 ppm); IR: C=O stretch (~1700 cm⁻¹)

Conclusion and Future Directions

The strategic use of 6-methyl-3,4-pyridinedimethanol as a starting material provides a powerful and flexible platform for the synthesis of a wide array of Vitamin B6 analogs. The protocols outlined in this guide offer robust methods for the selective functionalization of this versatile building block. Future research in this area could focus on the development of more efficient and stereoselective methods for the modification of the pyridine core, as well as the exploration of novel C-H activation techniques to introduce further diversity.[9][10][11] The continued exploration of new synthetic routes will undoubtedly lead to the discovery of novel Vitamin B6 analogs with enhanced therapeutic potential.

References

  • Greene Jr., J. L., & Montgomery, J. A. (1964). Vitamin B6 Analogs. II. Synthesis of 4,6-Dimethyl-5-mercapto-3-pyridinemethanol and of 5-Mercapto-6-methyl-3,4-pyridinedimethanol Hydrochlorides. Journal of Medicinal Chemistry, 7(1), 17–20. [Link]

  • Chamberlin, E. M., Harris, E. E., & Zabriskie, Jr., J. L. (1972). U.S. Patent No. 3,658,846. U.S.
  • DSM IP ASSETS B.V. (2009). U.S. Patent No. 7,495,101. U.S. Patent and Trademark Office. [Link]

  • F. Hoffmann-La Roche AG. (2007). CN Patent No. 101084192A.
  • Austin, S. M., & Waddell, T. G. (1999). Prebiotic synthesis of vitamin B6-type compounds. Origins of Life and Evolution of the Biosphere, 29(3), 287–296. [Link]

  • Kowalski, J. A., & Woster, P. M. (2008). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 13(3), 635–643. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Wettstein, A. (1961). U.S. Patent No. 3,010,966. U.S.
  • Maity, P., & Kumar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7584–7605. [Link]

  • Wang, T., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity. [Link]

  • Ellman, J. A., & Bergman, R. G. (2007). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. Organic Letters, 9(7), 1251–1254. [Link]

  • Leistner, E. W. (2000). Biosynthesis of vitamin B6 and structurally related derivatives. Phytochemistry, 54(8), 785–796. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem. Retrieved February 26, 2026, from [Link]

  • Dalian Institute of Chemical Physics. (2020). Insights into the Pyridine-Modified MOR Zeolite Catalysts for DME Carbonylation. ACS Catalysis, 10(5), 3046–3055. [Link]

  • The University of Liverpool Repository. (2023). Reductive transformation of pyridinium salts to functionalised molecules. [Link]

  • FooDB. (2010, April 8). Showing Compound Pyridoxine (FDB000574). [Link]

  • Jeong, B.-S., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1989. [Link]

  • Hughes, R. E. (1953). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Journal of the Royal Institute of Chemistry, 27(1), 23-28. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

Sources

Application Note: Preparation of 4,5-bis(chloromethyl)-2-methylpyridine from 4,5-bis(hydroxymethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of 4,5-bis(chloromethyl)-2-methylpyridine from its corresponding diol, 4,5-bis(hydroxymethyl)-2-methylpyridine , is a critical transformation in the development of bis-alkylating agents, specialized ligands, and structural analogs of Vitamin B6 (pyridoxine).

In pharmaceutical process chemistry, the conversion of primary aliphatic alcohols to alkyl chlorides must be highly efficient, scalable, and chemoselective. While reagents such as phosphorus trichloride (


) or phosphorus pentachloride (

) are viable, thionyl chloride (

)
is the reagent of choice for this specific transformation[1].
Mechanistic Causality: Why Thionyl Chloride?

The selection of


 over other chlorinating agents is driven by three fundamental chemical principles:
  • Thermodynamic Driving Force: The reaction produces sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ) as gaseous byproducts. According to Le Chatelier's principle, the continuous escape of these gases irreversibly drives the reaction to completion, resulting in exceptionally high yields[1, 2].
  • Chemoselectivity via in situ Protection: The basic nitrogen of the pyridine ring immediately reacts with the generated

    
     to form a pyridinium hydrochloride salt. This protonation deactivates the aromatic ring toward unwanted electrophilic aromatic substitution, ensuring that chlorination is strictly localized to the aliphatic hydroxyl groups.
    
  • Stereo- and Regiocontrol: The reaction proceeds via a chlorosulfite intermediate. Upon heating, this intermediate collapses through an intramolecular substitution (

    
    ) or an 
    
    
    
    mechanism (depending on the solvent dielectric constant), cleanly displacing the sulfite moiety with chloride [3].

Figure 1: Mechanistic pathway of diol chlorination using thionyl chloride.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, strict stoichiometric control is required. Because the diol contains two hydroxyl groups and one basic pyridine nitrogen, a minimum of 3.0 equivalents of


 is theoretically required (two for the hydroxyls, one to form the hydrochloride salt). In practice, a slight excess (4.0 eq) is used to account for ambient moisture and to accelerate reaction kinetics.
Table 1: Stoichiometry and Material Specifications
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4,5-bis(hydroxymethyl)-2-methylpyridine 153.181.0010.0 g (65.3 mmol)Starting Material
Thionyl Chloride (

)
118.974.0019.0 mL (261 mmol)Chlorinating Agent
Dichloromethane (DCM) 84.93-100 mLSolvent / Diluent
Sodium Bicarbonate (

)
84.01ExcessAs neededNeutralization
4,5-bis(chloromethyl)-2-methylpyridine 190.071.0012.4 g (Expected) Target Product

Note:


 is highly corrosive and reacts violently with water. All operations must be performed in a certified fume hood using anhydrous solvents [4].

Experimental Workflow and Protocol

The following methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction state is known before proceeding to the next phase.

Figure 2: Step-by-step experimental workflow for the synthesis of the bis(chloromethyl) target.

Step-by-Step Methodology

Phase 1: Setup and Addition

  • Equip a 250 mL oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet.

  • Charge the flask with 10.0 g of 4,5-bis(hydroxymethyl)-2-methylpyridine and 100 mL of anhydrous dichloromethane (DCM).

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C.

  • Load the addition funnel with 19.0 mL of

    
    .
    
  • Causality Check: Add the

    
     dropwise over 30 minutes. Why 0 °C? The initial formation of the chlorosulfite intermediate is highly exothermic. Strict temperature control prevents the degradation of the starting material and suppresses the formation of intermolecular ether byproducts.
    

Phase 2: Thermal Activation 6. Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. 7. Heat the reaction mixture to a gentle reflux (approx. 40 °C) for 3 to 4 hours. 8. In-Process Control (IPC): Withdraw a 50 µL aliquot, quench it in 1 mL of methanol (which converts unreacted


 to volatile dimethyl sulfite and HCl), and analyze via TLC (Silica gel, EtOAc/Hexane 1:1) or HPLC. The reaction is complete when the polar diol spot is entirely consumed, replaced by a higher 

product spot.

Phase 3: Quenching and Workup 9. Cool the reaction mixture to 0 °C. 10. Evaporation: Transfer the mixture to a rotary evaporator and carefully remove the bulk of the DCM and unreacted


 under reduced pressure (ensure the vacuum pump is protected by a cold trap and an acid-neutralizing trap).
11. Quenching:  Redissolve the crude residue in 50 mL of fresh DCM and transfer to an Erlenmeyer flask. Slowly add 50 mL of crushed ice/water under vigorous stirring to hydrolyze any residual 

. 12. Neutralization: Slowly add a saturated aqueous solution of

until the aqueous phase reaches a stable pH of 7.5 to 8.0. Caution: Vigorous

evolution will occur.

Phase 4: Isolation and Purification 13. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 50 mL). 14. Combine the organic extracts and wash with 50 mL of brine. 15. Dry the organic phase over anhydrous sodium sulfate (


), filter, and concentrate under reduced pressure to yield the crude product.
16. Purification:  The crude 4,5-bis(chloromethyl)-2-methylpyridine can be purified via recrystallization from a hexane/ethyl acetate mixture or passed through a short silica plug to achieve >98% purity.

Safety and Handling Considerations

  • Thionyl Chloride (

    
    ):  Highly corrosive and a severe lachrymator. Reacts violently with water to release toxic gases (
    
    
    
    ,
    
    
    ). Must be handled exclusively in a fume hood [2, 4].
  • Reaction Venting: The reflux condenser must be vented through an acid scrubber (e.g., a trap containing 1M NaOH) to safely neutralize the continuous stream of

    
     and 
    
    
    
    gases generated during the reaction.

References

  • Wikipedia Contributors. (2024). Thionyl chloride. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24386, Thionyl chloride. PubChem. Available at:[Link]

  • Royal Society of Chemistry. (2022). Chlorination Using Thionyl Chloride. In Greener Organic Transformations (pp. 45-49). Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Thionyl chloride. NIOSH Pocket Guide to Chemical Hazards. Available at:[Link]

Application Notes and Protocols: 3,4-Pyridinedimethanol, 6-methyl- as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to serve as a scaffold for diverse functionalization make it a privileged structure in drug design. 3,4-Pyridinedimethanol, 6-methyl- is a bifunctional building block that offers two primary alcohol moieties, providing reactive sites for the construction of more complex molecular architectures. While direct literature on its specific applications is nascent, its structural motifs suggest significant potential as an intermediate in the synthesis of novel therapeutics, particularly in areas such as kinase inhibition and as a precursor to ligands for metal-catalyzed reactions.[3]

These application notes provide a comprehensive guide to the synthesis, properties, and potential applications of 3,4-Pyridinedimethanol, 6-methyl-, with detailed protocols to facilitate its use in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for process optimization.

PropertyValueSource/Method
CAS Number 4664-11-3Supplier Data
Molecular Formula C₈H₁₁NO₂Supplier Data
Molecular Weight 153.18 g/mol Calculated
Appearance White to off-white crystalline solid (predicted)Analogous Compounds[3]
Melting Point Not available. Predicted to be >100 °C.Based on similar structures
Boiling Point Not available.---
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, THF) and sparingly soluble in water.Chemical Principles

Synthesis of 3,4-Pyridinedimethanol, 6-methyl-

A plausible and efficient synthetic route to 3,4-Pyridinedimethanol, 6-methyl- involves a two-step process starting from the readily available 3,4-lutidine (3,4-dimethylpyridine). This method, analogous to the synthesis of other pyridinedimethanols, involves an initial oxidation of the methyl groups to carboxylic acids, followed by a reduction to the corresponding diol.[4][5]

Synthetic Pathway Start 3,4-Lutidine Intermediate 6-Methyl-3,4-pyridinedicarboxylic Acid Start->Intermediate Oxidation (e.g., KMnO₄) Product 3,4-Pyridinedimethanol, 6-methyl- Intermediate->Product Reduction (e.g., NaBH₄/I₂) Application Workflow Intermediate 3,4-Pyridinedimethanol, 6-methyl- Halogenated 3,4-Bis(chloromethyl)-6-methylpyridine Intermediate->Halogenated Halogenation (e.g., SOCl₂) FinalProduct Substituted Kinase Inhibitor Scaffold Halogenated->FinalProduct Nucleophilic Substitution (e.g., with amines, phenols)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Pyridinedimethanol 6-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-DIM-006 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

System Diagnosis & Physicochemical Profile

Welcome to the technical support center. You are likely encountering difficulties purifying 6-methyl-3,4-pyridinedimethanol (an analog of the Vitamin B6 precursor, Pyridoxine).[1] Before proceeding with troubleshooting, we must define the physicochemical constraints driving your separation issues.

This molecule presents a "Perfect Storm" for standard chromatography due to three competing factors:

  • High Polarity: The two hydroxymethyl (

    
    ) groups create significant hydrogen bonding capability, causing strong retention on silica.[1]
    
  • Basicity: The pyridine nitrogen (pKa

    
     5-6) acts as a Lewis base.[1]
    
  • Silanol Interaction: The basic nitrogen interacts strongly with acidic silanols (

    
    ) on standard silica gel, leading to severe peak tailing  and irreversible adsorption.
    

The Core Challenge: Standard Hexane/Ethyl Acetate gradients often fail. The compound either sticks to the baseline or elutes as a broad, streaky band that contaminates overlapping impurities.

Critical Method Parameters (CMPs)

To achieve a clean separation, you must modify your stationary phase environment.[2][3] Below are the two validated workflows.

Workflow A: Modified Normal Phase (Silica Gel)

Best for: Crude reaction mixtures with non-polar impurities.

ParameterSpecificationTechnical Rationale
Stationary Phase Standard Silica Gel (40-63 µm)Economical, but requires deactivation.[1]
Base Modifier Triethylamine (TEA) or

(1-2% v/v)
CRITICAL: Competes for acidic silanol sites, "blocking" them from the pyridine nitrogen to sharpen peaks.
Solvent A Dichloromethane (DCM)Solubilizes the lipophilic methyl-pyridine core.[1]
Solvent B Methanol (MeOH)Elutes the polar diol functionality.
Gradient 0%

10-15% MeOH in DCM
A slow gradient is required.[1] The compound typically elutes between 5-8% MeOH.[1]

Protocol Note: Pre-wash the column with the starting eluent containing the amine modifier (e.g., DCM + 1% TEA) before loading your sample. This neutralizes the silica column prior to interaction with your analyte.

Workflow B: Reverse Phase (C18)

Best for: Final polishing or if the compound is water-soluble.[1]

ParameterSpecificationTechnical Rationale
Stationary Phase C18 (Octadecyl) Functionalized SilicaEliminates silanol interactions; separates based on hydrophobicity.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the pyridine protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), ensuring consistent ionization and solubility.
Mobile Phase B Acetonitrile or MethanolOrganic modifier.[1]
Gradient 0%

30% B
The compound is polar; it will elute early (low organic %).

Interactive Troubleshooting Guide

Issue 1: "My product is streaking (tailing) across 20 fractions."

Diagnosis: Unsuppressed Silanol Activity.[1] The pyridine ring is dragging along the acidic silica surface.

  • Fix: Add 1% Triethylamine (TEA) to both your solvent reservoirs.

  • Alternative: If you cannot use TEA, switch to Amino-functionalized silica (

    
    -Silica)  cartridges, which are designed specifically for basic heterocycles.[1]
    
Issue 2: "The product precipitates on the column head."

Diagnosis: Solubility Mismatch. DCM is a poor solvent for highly polar diols, but MeOH is too strong for initial binding.

  • Fix (Solid Load): Dissolve crude in MeOH, add loose silica (1:2 ratio), and rotary evaporate to a dry powder. Load this powder on top of the column.[2][4] This eliminates solvent incompatibility during injection.[1]

Issue 3: "I see two spots on TLC, but they merge on the column."

Diagnosis: Concentration Overload or Tautomerism.[1]

  • Fix: Reduce loading mass to <1% of the silica weight.

  • Check: Ensure you are not seeing the hydrochloride salt vs. the free base. Treat the sample with saturated

    
     wash before chromatography to ensure it is 100% free base.
    

Visualized Decision Logic

Use the following flowchart to determine the correct purification pathway for your specific crude mixture.

PurificationLogic Start Start: Crude Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Oily SolubilityCheck->Insoluble No TLC_Screen TLC Screen: 10% MeOH/DCM Soluble->TLC_Screen MethodB Method B: Solid Load DCM/MeOH + 1% TEA Insoluble->MethodB Preferred MethodC Method C: Reverse Phase (C18) H2O/ACN + Formic Acid Insoluble->MethodC Alternative Tailing Spot Tails? TLC_Screen->Tailing MethodA Method A: Liquid Load DCM/MeOH + 1% TEA Tailing->MethodA Yes (Add Base) Tailing->MethodB No (Rare)

Figure 1: Decision matrix for selecting the optimal loading and elution strategy based on solubility and TLC behavior.

Detailed Experimental Protocol (Method A)

Objective: Purify 500 mg of crude 3,4-pyridinedimethanol 6-methyl- on Silica Gel 60.

  • Column Preparation:

    • Pack a glass column (25 mm diameter) with 25 g of Silica Gel 60.

    • Equilibration: Flush with 3 Column Volumes (CV) of DCM containing 1% Triethylamine . This step is mandatory to deactivate the silica.

  • Sample Loading:

    • Dissolve 500 mg crude in 2 mL of 5% MeOH/DCM.

    • Note: If cloudy, add drops of MeOH until clear, then verify it doesn't precipitate when touching the column solvent. If it does, switch to Solid Loading (see Troubleshooting).

  • Elution Gradient:

    • Fraction 1-10: 100% DCM + 1% TEA (Elutes non-polar impurities).[1]

    • Fraction 11-30: 2% MeOH / 98% DCM + 1% TEA.[1]

    • Fraction 31-50: 5% MeOH / 95% DCM + 1% TEA.[1]

    • Fraction 51+: 10% MeOH / 90% DCM + 1% TEA (Product typically elutes here).

  • Workup:

    • Combine product fractions.

    • Crucial Step: The TEA must be removed. Co-evaporate with toluene (3x) on the rotovap to azeotrope off the amine, or dry under high vacuum for 12 hours.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol? A: Generally, no. Methanol is a protic solvent that disrupts the hydrogen bonding between the pyridine-diols and the silica. Acetone is aprotic and less effective at "pulling" the diol off the column, leading to broader peaks.

Q: My compound is UV active, but I can't see it on the TLC plate. A: Pyridines can sometimes be faint under UV 254nm if the concentration is low. Use Iodine Stain (brown spots) or Dragendorff’s Reagent (orange spots), which specifically stains alkaloids/nitrogenous bases.

Q: Is crystallization a better option? A: If your crude purity is >70%, yes. This class of compounds (similar to Pyridoxine) often crystallizes from hot Ethanol or an Ethanol/Ether mixture. Chromatography is best reserved for removing complex reaction byproducts before the final crystallization.

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (Pyridoxine) Properties.[1][6][7] (Used for physicochemical comparison).[5] Retrieved from

  • Org. Synth. (2025).[5][8][9] Purification of Organic Compounds by Flash Column Chromatography.[1][10] (General principles for polar loading). Retrieved from

Sources

Solvent selection for recrystallization of 6-methyl-3,4-pyridinedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for recrystallization of 6-methyl-3,4-pyridinedimethanol (Vitamin B6 intermediate/analogue) Content Type: Technical Support Center – Troubleshooting & Protocols Audience: Pharmaceutical Researchers and Process Chemists[1][2][3][4][5]

Welcome to the Advanced Purification Support Hub. This guide addresses the recrystallization of 6-methyl-3,4-pyridinedimethanol (and closely related Vitamin B6 intermediates such as 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine).[1][2][3][4][5] Due to the amphiphilic nature of the pyridine ring combined with polar hydroxyl groups, this compound class presents unique challenges regarding "oiling out" and polymorph control.[5]

Part 1: Solvent Selection Logic (The "Why")[2][4][5]

The selection of a solvent system for pyridine-dimethanols is governed by the competition between the polar hydrogen-bonding hydroxyl groups and the aromatic pyridine core.[1][2][3][5]

Thermodynamic Solubility Matrix
Solvent ClassRepresentative SolventsInteraction MechanismSuitability
Protic Polar Ethanol (EtOH), Methanol (MeOH) Strong H-bonding with -OH groups; solvates the pyridine nitrogen.[1][2][3][4][5]Primary Solvent (High Solubility)
Aprotic Polar Acetone, Ethyl Acetate (EtOAc) Dipole-dipole interactions; weaker solvation of hydroxyls.[1][2][4][5]Anti-Solvent (Moderate/Low Solubility)
Non-Polar Hexane, Toluene Weak Van der Waals forces; cannot overcome crystal lattice energy.[4][5]Strict Anti-Solvent (Insoluble)
Highly Polar Water Solvates entire molecule but high boiling point makes drying difficult.[2][4][5]Co-solvent only (Use <10%)
The "Gold Standard" System

For 6-methyl-3,4-pyridinedimethanol, the most robust system is often a Binary Solvent System :

  • Dissolution: Hot Ethanol (or Isopropanol).

  • Precipitation: Warm Acetone or Ethyl Acetate.[3][4][5]

Technical Insight: Single-solvent recrystallization from water is possible but often leads to hydration issues or thermal degradation during the extended drying times required.[1][2][3][4][5] Alcohols provide a better balance of volatility and solubility.[2][4][5]

Part 2: Decision Logic & Workflows

Solvent System Decision Tree

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility in Hot EtOH (60°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Yes Soluble->YesSoluble Clear Solution NoSoluble No Soluble->NoSoluble Turbid/Solid BinarySystem Add Anti-Solvent (Acetone/EtOAc) dropwise YesSoluble->BinarySystem HotFiltration Hot Filtration (Remove insolubles) NoSoluble->HotFiltration SwitchSolvent Switch to Methanol or add 5% Water NoSoluble->SwitchSolvent If still insoluble Cooling Controlled Cooling (10°C/hour) BinarySystem->Cooling HotFiltration->BinarySystem

Caption: Logical flow for determining the optimal solvent system based on initial solubility observations.

Part 3: Troubleshooting Guides (FAQ Format)

Issue 1: "My product is oiling out (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid miscibility gap) before it reaches the crystal nucleation curve.[2][3][5] It is common in pyridines due to their ability to form supersaturated hydrogen-bonded networks.[1][2][3][4][5]

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add Seed Crystals: Add 0.1% w/w pure seed crystals at a temperature just below the saturation point (cloud point).

  • Reduce Anti-Solvent: If using a binary mixture (e.g., EtOH/Hexane), you have likely added too much non-polar solvent.[4][5] Add more Ethanol to increase polarity.[3][4][5]

  • Slower Ramp: Insulate the flask. Rapid cooling traps impurities that lower the melting point, favoring the oil phase.[5]

Issue 2: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Pyridine derivatives are susceptible to oxidation (N-oxide formation) or polymerization, leading to colored impurities that incorporate into the crystal lattice.[1][2][3][4][5]

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve crude in hot Ethanol.

    • Add Activated Charcoal (5-10% w/w) .[1][2][3][4][5]

    • Stir at reflux for 15 minutes.

    • Critical Step: Filter through a pre-warmed Celite pad to prevent premature crystallization in the funnel.[2][4][5]

  • Acid Wash: If the color persists, recrystallize from a slightly acidic alcohol solution (e.g., EtOH + 1% HCl), then neutralize, as colored impurities are often basic oxidation byproducts.[5]

Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: The compound is likely too soluble in the cold solvent, or the "mother liquor" is retaining the product.[5]

Corrective Protocol:

  • Cooler Final Temp: Ensure the final slurry reaches 0–4°C.

  • Second Crop Recovery: Evaporate the mother liquor to 20% of its original volume and cool again to harvest a second (less pure) crop.

  • Solvent Swap: If using Methanol, switch to Isopropanol (IPA) .[4][5] IPA has a steeper solubility curve for this class of compounds (high solubility hot, low solubility cold).[4][5]

Part 4: Optimized Experimental Protocol

Objective: Purification of 10g Crude 6-methyl-3,4-pyridinedimethanol.

Reagents:

  • Solvent A: Absolute Ethanol (EtOH)[1][2][4]

  • Solvent B: Ethyl Acetate (EtOAc) or Acetone[1][2][4][5]

  • Activated Charcoal (optional)[1][2][4][5]

Step-by-Step Workflow:

  • Dissolution:

    • Place 10g crude solid in a 100mL Round Bottom Flask (RBF).

    • Add 20mL Hot EtOH (approx 60-70°C).

    • Observation: If solid remains, add hot EtOH in 2mL increments until dissolved.[5]

    • Checkpoint: If solution is dark, perform Carbon Treatment (see Issue 2 above).[4][5]

  • Anti-Solvent Addition (Cloud Point Method):

    • Maintain temperature at 60°C.

    • Slowly add Hot EtOAc dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[4][5]

    • Add 1-2mL of Hot EtOH to clear the solution back to transparent.

  • Crystallization:

    • Remove heat source.[3][4][5][6] Place flask on a cork ring and cover with a beaker (create an air insulator).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Visual Check: Needle-like crystals should form.[1][2][3][4][5] If oil droplets appear, scratch the glass with a rod or add seed.[5]

    • Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][4][5]

    • Wash: Wash the cake with 10mL of cold 1:1 EtOH:EtOAc mixture.

    • Drying: Dry in a vacuum oven at 40-50°C for 4 hours. (High heat may cause discoloration).[2][4][5]

RecrystallizationProtocol Step1 1. Dissolution (Min. Hot Ethanol) Step2 2. Anti-Solvent Addition (Hot EtOAc to Cloud Point) Step1->Step2 Step3 3. Clarification (Add drops of EtOH to clear) Step2->Step3 Step4 4. Slow Cooling (RT -> 0°C) Step3->Step4 Step5 5. Filtration & Wash (Cold 1:1 Mix) Step4->Step5

Caption: Step-by-step execution flow for the binary solvent recrystallization method.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. (General guide on solvent polarity and selection for organic synthesis).

  • University of Alberta. Recrystallization - Single and Two-Solvent Methods.[1][2][3][4][5] (Detailed methodology on binary solvent systems and cloud point determination).

  • Royal Society of Chemistry (Green Chemistry). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine.[2][3][4][5][7] (Demonstrates solubility profiles of pyridine-dimethanols in alcohols vs. esters).

  • PubChem. Compound Summary: Pyridoxine (and related 3,4-pyridinedimethanol derivatives).[1][2][3][4][5] (Physical properties, solubility data, and stability warnings).

Sources

Technical Support Center: Stability of 6-Methyl-3,4-Pyridinedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-methyl-3,4-pyridinedimethanol. It provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses common queries regarding the behavior of 6-methyl-3,4-pyridinedimethanol in acidic environments.

Q1: What is the primary mechanism of degradation for 6-methyl-3,4-pyridinedimethanol under acidic conditions?

A1: While specific degradation kinetics for 6-methyl-3,4-pyridinedimethanol are not extensively published, the primary mechanism of degradation under acidic conditions is anticipated to be acid-catalyzed dehydration. The pyridine ring nitrogen is first protonated, which enhances the electrophilicity of the benzylic-like carbons of the hydroxymethyl groups. A subsequent elimination of water (dehydration) can lead to the formation of a reactive quinone methide-like intermediate. This intermediate can then polymerize or react with other nucleophiles present in the solution, leading to a complex mixture of degradation products and a visible change in solution color, often to yellow or brown.[1]

Q2: How does pH level influence the stability of pyridine-containing compounds?

A2: Pyridine and its derivatives can be susceptible to degradation in both acidic and basic conditions.[1] For pyridine derivatives with functional groups like hydroxymethyls, acid catalysis can promote reactions such as dehydration or rearrangement. The rate of degradation is often pH-dependent. At very low pH, the pyridine nitrogen is fully protonated, which can trigger the degradation pathways mentioned in Q1. As the pH approaches neutrality, the stability generally increases. It is crucial to perform pH-stability profiling to determine the optimal pH range for your specific application.

Q3: What are the likely degradation products of 6-methyl-3,4-pyridinedimethanol in an acidic medium?

A3: Based on the proposed dehydration mechanism, the initial degradation products are likely reactive intermediates that quickly polymerize. Therefore, the most prominent observable result of degradation might be the formation of insoluble, colored polymeric material. Other potential, smaller-molecule degradants could arise from the oxidation of the hydroxymethyl groups to form the corresponding aldehyde (6-methyl-4-(hydroxymethyl)pyridine-3-carbaldehyde) and carboxylic acid (4-(hydroxymethyl)-6-methylnicotinic acid), although this is typically more favored under oxidative stress conditions.[1] Definitive identification of degradation products requires analytical techniques such as LC-MS/MS.

Q4: My solution of 6-methyl-3,4-pyridinedimethanol turned brown after adding acid. What does this indicate?

A4: A color change to yellow or brown is a common visual indicator of the degradation of pyridine-containing compounds.[1] This is often associated with the formation of complex polymeric structures or conjugated systems resulting from the initial degradation steps. The appearance of color strongly suggests that the compound is not stable under your current experimental conditions and that the integrity of your sample has been compromised.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of the compound in an acidic formulation. The pH of the medium is too low, strongly catalyzing the degradation pathway. The temperature is too high, accelerating the reaction rate. The presence of other reactive species (e.g., trace metals) is catalyzing the degradation.Determine the pH of your formulation and buffer it to a less acidic pH if possible. Conduct a pH-stability profile to find the "sweet spot" for stability. Run the reaction or store the formulation at a lower temperature. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA to sequester any catalytic metal ions.
Appearance of multiple new, broad peaks in HPLC analysis after acid treatment. This is a classic sign of degradation, likely indicating polymerization. The broad peaks suggest a mixture of related, larger molecules (oligomers/polymers) that are not well-resolved by the chromatographic method.Confirm that the new peaks are indeed degradants by running a time-course study and observing their growth as the parent peak decreases. Use a mass spectrometer (LC-MS) to get mass information on the new peaks, which can help confirm polymerization. Adjust your experimental conditions (pH, temperature) to prevent degradation in the first place.
Inconsistent results in stability studies across different batches. There may be variability in the initial purity of the 6-methyl-3,4-pyridinedimethanol batches. Inconsistent preparation of acidic media (slight pH differences). Contamination of glassware or reagents.Qualify each new batch of the compound with a purity assessment before use. Prepare acidic solutions fresh and carefully verify the pH with a calibrated meter before each experiment. Implement a rigorous cleaning protocol for all glassware and use high-purity, HPLC-grade solvents and reagents.

Section 3: Experimental Protocols & Methodologies

To ensure trustworthy and reproducible results, a well-designed experimental plan is essential. Forced degradation studies are a cornerstone of understanding a molecule's intrinsic stability.[2][3]

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade 6-methyl-3,4-pyridinedimethanol to identify potential degradation products and understand its stability profile.

Materials:

  • 6-methyl-3,4-pyridinedimethanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Methanol and Water

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 6-methyl-3,4-pyridinedimethanol in a 50:50 (v/v) mixture of Methanol:Water to prepare a 1.0 mg/mL stock solution.

  • Acid Stress:

    • Pipette 5.0 mL of the stock solution into a 25 mL volumetric flask.

    • Add 5.0 mL of 0.1 M HCl.

    • Keep the flask in a water bath at 60°C for 24 hours. Periodically withdraw aliquots (e.g., at 0, 2, 4, 8, and 24 hours).

    • Before analysis, neutralize each aliquot with an appropriate volume of 0.1 M NaOH and dilute to the final volume with the Methanol:Water mixture.

  • Control Sample: Prepare a control sample by mixing 5.0 mL of the stock solution with 5.0 mL of water and diluting to 25 mL. Keep this at room temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and observe the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 6-methyl-3,4-pyridinedimethanol from its potential degradation products.

Instrumentation & Conditions:

  • HPLC System: A system with a UV detector (e.g., PDA detector).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of 6-methyl-3,4-pyridinedimethanol (determine by UV scan, typically around 270-280 nm for pyridine derivatives).

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity (no interference from degradants), linearity, accuracy, and precision.

Section 4: Visualized Pathways and Workflows

Diagrams can clarify complex chemical processes and experimental designs.

Acid_Degradation_Pathway cluster_0 Acid-Catalyzed Degradation Compound 6-Methyl-3,4-pyridinedimethanol Protonated Protonated Pyridine (Enhanced Electrophilicity) Compound->Protonated + H+ Intermediate Reactive Intermediate (via Dehydration) Protonated->Intermediate - H2O Polymer Polymerization Products (Colored) Intermediate->Polymer Polymerization

Caption: Proposed acid-catalyzed degradation pathway.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Aliquot Stock for Acid Stress & Control A->B C Add 0.1 M HCl (Stress Sample) B->C D Add Water (Control Sample) B->D E Incubate at 60°C (Stress Sample) C->E F Store at RT (Control Sample) D->F G Sample at Time Points (0, 2, 4, 8, 24h) E->G H Neutralize & Dilute G->H I HPLC Analysis H->I

Caption: Workflow for the forced degradation study.

References

  • Eawag. (2008, February 20). Pyridoxine Degradation Pathway. Eawag-BBD. Available at: [Link]

  • BenchChem. (2025, December).
  • Yongsmith, B., Arayapisit, T., & Sonomoto, K. (n.d.). Vitamin b-6 degradation by pyridoxamine-pyruvate transaminase and pyridoxine 4-oxidase from ochrobactrum anthropi and enterobacter cloacae-like bacteria. ScienceAsia. Available at: [Link]

  • Ito, S., et al. (2006). Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 11), 1105–1107. Available at: [Link]

  • Alsante, K. M., et al. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Bolte, M., et al. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]

  • Abdel-Gawad, F. M., & El-Guindi, N. M. (2026, February 9). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. Available at: [Link]

  • Rao, K. S., & Kumar, S. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (CAS 65-23-6). Cheméo. Available at: [Link]

  • D'Alterio, C., et al. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Molbase. (n.d.). 6-METHYL-3,4-PYRIDINEDIMETHANOL | CAS No.4664-11-3 Synthetic Routes. Molbase. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 6-methyl-3,4-pyridinedicarboxylic acid. ChemSynthesis. Available at: [Link]

  • Google Patents. (n.d.). JPS60132959A - Preparation of pyridinemethanol. Google Patents.
  • Časaitė, V., et al. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]

  • Kim, H., et al. (2024). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food Science and Biotechnology, 33(1), 89-98. Available at: [Link]

  • Cheméo. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride. Cheméo. Available at: [Link]

  • LookChem. (n.d.). CAS No.4664-11-3,6-METHYL-3,4-PYRIDINEDIMETHANOL Suppliers. LookChem. Available at: [Link]

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Validation & Comparative

Comparative NMR Analysis: 6-Methyl-3,4-pyridinedimethanol vs. Pyridoxine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3,4-Pyridinedimethanol, 6-methyl- (vs. Pyridoxine Reference Standards) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context[1][2][3][4][5][6]

In the synthesis and quality control of Vitamin B6 analogues, distinguishing the target intermediate 6-methyl-3,4-pyridinedimethanol (hereafter referred to as Target Compound ) from its structural congeners—specifically Pyridoxine (Vitamin B6) —is a critical analytical challenge.

While High-Performance Liquid Chromatography (HPLC) separates these species based on polarity, 1H NMR spectroscopy provides the definitive structural proof required for regulatory filing. This guide outlines the specific spectral fingerprints that differentiate the Target Compound from Pyridoxine, focusing on the aromatic region and labile proton behavior in DMSO-d6.

⚠ Critical Data Integrity Note (CAS Registry Alert)

User Caution: The CAS number provided in your request (7680-73-1 ) corresponds to 1-Methylpyridinium chloride in major chemical registries (Sigma-Aldrich, PubChem). The chemical name provided (3,4-Pyridinedimethanol, 6-methyl- ) corresponds to a distinct B6 intermediate (often associated with CAS 1122-71-0 or related isomers).

  • Action: This guide analyzes the molecule defined by the chemical name (6-methyl-3,4-pyridinedimethanol). Ensure you verify the CAS on your specific reagent bottle before synthesis.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and distinct observation of exchangeable protons (OH), this protocol utilizes DMSO-d6 . Chloroform-d (CDCl3) is not recommended due to the poor solubility of pyridine-methanols and the loss of hydroxyl coupling information.

Reagents & Parameters
ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D) + 0.03% TMSSolubilizes polar pyridine alcohols; slows proton exchange to visualize -OH signals.
Concentration 5–10 mg / 0.6 mLOptimal signal-to-noise ratio (S/N) without causing viscosity-induced broadening.
Temperature 298 K (25°C)Standardizes chemical shifts; higher temps may collapse -OH splitting.
Pulse Sequence xg30 (Bruker) / s2pul (Varian)Standard 30° pulse angle ensures accurate integration.
Relaxation Delay (D1) ≥ 5.0 secondsCritical: Pyridine ring protons have long T1 relaxation times. Short D1 leads to under-integration of aromatic signals.
Scans (NS) 16–64Sufficient for 1H; 64 scans recommended if analyzing minor impurities.
Analytical Workflow Diagram

NMR_Workflow Sample Solid Sample (5-10 mg) Solvation Dissolve in 0.6 mL DMSO-d6 Sample->Solvation Prep Acquisition Acquisition (D1 ≥ 5s, 298K) Solvation->Acquisition Transfer Processing Processing (LB=0.3 Hz, Phase) Acquisition->Processing FT Analysis Integration & Assignment Processing->Analysis Data

Figure 1: Optimized NMR acquisition workflow for pyridine-methanol derivatives. Note the extended relaxation delay (D1) to ensure quantitative accuracy of aromatic protons.

Comparative Spectral Analysis

The primary challenge is distinguishing the Target Compound (which lacks the phenolic -OH at position 3) from Pyridoxine (which possesses the phenolic -OH).

Structural Comparison
  • Target (6-methyl-3,4-pyridinedimethanol): Pyridine ring substituted with Methyl (C6), and two Hydroxymethyl groups (C3, C4). Protons remain at C2 and C5.

  • Alternative (Pyridoxine): Pyridine ring substituted with Methyl (C2), Hydroxyl (C3), and two Hydroxymethyl groups (C4, C5). Proton remains only at C6.

Chemical Shift Data Table (DMSO-d6, 400 MHz)
Functional GroupTarget Compound (δ ppm)Pyridoxine (Ref) (δ ppm)Differentiation Key
Aromatic H (α to N) ~8.30 (s, 1H) (Position 2)N/A (Substituted)Primary Indicator: Target has a distinct downfield singlet at >8.0 ppm.
Aromatic H (β to N) ~7.35 (s, 1H) (Position 5)~7.85 (s, 1H) (Position 6)Target has two aromatic signals; Pyridoxine has one .
Phenolic -OH Absent ~8.5 - 9.5 (br s) Presence of broad downfield peak confirms Pyridoxine.
Methylene (-CH2-O) ~4.50 (s) & ~4.65 (s)~4.60 (s) & ~4.75 (s)Both show two methylene signals; shifts are similar and less diagnostic.
Aliphatic -OH ~5.1 - 5.3 (t or br s)~5.0 - 5.4 (br s)Visible in dry DMSO; disappears in D2O shake.
Methyl (-CH3) ~2.45 (s, 3H)~2.38 (s, 3H)Target methyl is slightly downfield due to position relative to Nitrogen.
Detailed Mechanistic Interpretation
  • The Aromatic Region (7.0 – 8.5 ppm):

    • Target: You will observe two distinct singlets . The proton at Position 2 is alpha to the nitrogen, causing a significant downfield shift (~8.3 ppm) due to the inductive effect of the electronegative nitrogen. The proton at Position 5 is beta to the nitrogen and appears upfield (~7.35 ppm).

    • Pyridoxine: You will observe only one singlet (Position 6, alpha to nitrogen), typically around 7.8–8.0 ppm. The absence of a second aromatic proton is the "Go/No-Go" decision point.

  • The Hydroxyl Region (Exchangeables):

    • In the Target Compound, you will only see the aliphatic hydroxyls (triplets if DMSO is very dry, broad singlets otherwise).

    • In Pyridoxine, the phenolic proton (C3-OH) is acidic and often appears very broad or hydrogen-bonded downfield (8.5+ ppm), distinct from the sharper aliphatic OH signals.

Troubleshooting & Impurity Profiling

Common synthesis byproducts include 1-Methylpyridinium salts (if methylation occurred at Nitrogen) and Aldehyde intermediates (incomplete reduction).

Impurity SignalChemical Shift (δ)Origin
N-Methyl (N-CH3) ~4.2 - 4.4 ppm (s)Quaternization of the ring nitrogen (e.g., CAS 7680-73-1).
Aldehyde (-CHO) ~10.0 - 10.5 ppm (s)Oxidation of hydroxymethyl groups (Pyridoxal analog).
Water (H2O) ~3.33 ppm (variable)Wet DMSO-d6. Can obscure methylene peaks.
Decision Tree for Spectrum Validation

Decision_Tree Start Count Aromatic Protons (7.0-8.5 ppm) Count Number of Signals? Start->Count One 1 Signal (~7.9 ppm) Count->One One Two 2 Signals (~8.3 & ~7.3 ppm) Count->Two Two Phenol Phenolic OH Present (>8.5 ppm)? One->Phenol Result_Target Identity: Target Compound Two->Result_Target Confirmed Result_B6 Identity: Pyridoxine (B6) Phenol->Result_B6 Yes Result_Imp Identity: Unknown/Impurity Phenol->Result_Imp No

Figure 2: Logic gate for distinguishing 6-methyl-3,4-pyridinedimethanol from Pyridoxine based on aromatic proton count.

References

  • National Institute of Standards and Technology (NIST). Pyridoxine Hydrochloride Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Human Metabolome Database (HMDB). Metabocard for Pyridoxine (HMDB0000269) - NMR Spectral Data. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2] (Used for DMSO/Water shift referencing). Available at: [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Nitrosodi-n-propylamine (CAS 4664-11-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and safety assessment, the detection and characterization of N-nitrosamine impurities have become a critical focus. These compounds, often potent carcinogens, can form during drug manufacturing processes and pose a significant risk to patient health.[1][2] Among these is N-Nitrosodi-n-propylamine (NDPA), identified by CAS number 4664-11-3, a compound that demands sensitive and specific analytical methods for its control.[3][4]

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of NDPA, offering a comparative perspective against other analytical techniques. As senior application scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to develop robust and reliable analytical methods for this and other N-nitrosamines.

The Primacy of Mass Spectrometry in Nitrosamine Analysis

The primary analytical challenge with nitrosamines lies in their potential presence at trace levels within complex matrices such as active pharmaceutical ingredients (APIs) and finished drug products.[2] This necessitates a technique with high sensitivity and selectivity, making mass spectrometry, particularly when coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC), the gold standard.[5][6]

While other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be employed, they often lack the specificity to distinguish unequivocally between the target nitrosamine and co-eluting matrix components, especially at the low levels required by regulatory agencies.

Deconstructing the Fragmentation of N-Nitrosodi-n-propylamine

The utility of mass spectrometry lies in its ability to generate characteristic fragment ions from a parent molecule, creating a unique "fingerprint" for identification and quantification. For N-Nitrosodi-n-propylamine (Molecular Weight: 130.19 g/mol , Formula: C6H14N2O), electron ionization (EI) is a common technique used in GC-MS that provides reproducible fragmentation patterns.[3][4][7]

The fragmentation of NDPA under EI conditions is governed by the stability of the resulting carbocations and radical species. The key fragmentation pathways are initiated by the ionization of the molecule, leading to a molecular ion ([M]+•) at m/z 130.

Key Fragmentation Pathways:

A foundational step in the fragmentation of many N-nitrosamines is the loss of the nitroso group (•NO), a radical with a mass of 30 Da.[8][9][10] This leads to the formation of a prominent fragment ion at m/z 100. Another significant fragmentation involves the cleavage of a propyl group, resulting in a fragment at m/z 87. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation route for amines, which in the case of NDPA, can lead to the formation of ions at m/z 43 (the propyl cation) and m/z 87.

The NIST WebBook provides a reference mass spectrum for N-Nitrosodi-n-propylamine, which showcases the relative abundance of these and other fragments.[7]

Caption: Proposed Electron Ionization Fragmentation Pathway of N-Nitrosodi-n-propylamine.

A Comparative Look: GC-MS/MS vs. LC-MS/MS

The choice between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for nitrosamine analysis often depends on the specific compound and the matrix.

FeatureGC-MS/MSLC-MS/MS
Volatility Requirement Analyte must be volatile and thermally stable.Suitable for a wider range of polarities and thermal stabilities.
Ionization Technique Typically Electron Ionization (EI).Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Fragmentation Extensive, well-characterized fragmentation libraries available.Softer ionization can sometimes result in less fragmentation, requiring MS/MS for specificity.
Matrix Effects Can be susceptible to matrix interference in the injector.Prone to ion suppression or enhancement from matrix components.
N-Nitrosodi-n-propylamine Suitability Well-suited due to its volatility.[11][12][13]Also a viable technique, offering alternative selectivity.[14][15]

While GC-MS with EI provides robust and reproducible fragmentation, some nitrosamines can be thermally labile, leading to inaccurate quantification.[5] In such cases, LC-MS/MS offers a gentler ionization process. For NDPA, both techniques have been successfully applied.

Experimental Protocol: GC-MS/MS Analysis of N-Nitrosodi-n-propylamine

This protocol provides a general framework for the analysis of NDPA in a drug substance. Method development and validation are essential for each specific matrix.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a suitable vial.

  • Add a known volume of an appropriate solvent (e.g., dichloromethane or methanol) to dissolve the sample.

  • Spike with an internal standard (e.g., N-Nitrosodi-n-propylamine-d14) to a final concentration of 10 ng/mL.[11][14]

  • Vortex to ensure homogeneity.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix interferences.

2. GC-MS/MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: Agilent DB-624 UI, 30 m x 0.25 mm, 1.4 µm, or equivalent.

  • Inlet: Split/splitless injector at 250 °C.

  • Oven Program: 40 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • NDPA Transition 1 (Quantifier): 130.1 -> 113.1[11]

    • NDPA Transition 2 (Qualifier): 130.1 -> 42.1

    • NDPA-d14 Transition: 144.2 -> 50.1[11]

3. Data Analysis:

  • Integrate the peak areas for the quantifier and qualifier transitions for both NDPA and the internal standard.

  • Calculate the concentration of NDPA in the sample using a calibration curve prepared with certified reference standards.

Caption: General Workflow for GC-MS/MS Analysis of N-Nitrosodi-n-propylamine.

Conclusion: Ensuring Analytical Rigor

The analysis of N-Nitrosodi-n-propylamine and other nitrosamine impurities is a non-negotiable aspect of ensuring drug safety. A thorough understanding of the mass spectrometric fragmentation patterns is paramount for developing specific and sensitive analytical methods. While GC-MS/MS with electron ionization stands as a robust and well-established technique for NDPA, the principles of orthogonal analytical techniques, such as LC-MS/MS, should be considered for method validation and in cases where thermal lability is a concern. By leveraging the insights provided in this guide, researchers and drug development professionals can build a solid foundation for the reliable detection and control of these potentially harmful impurities.

References

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • BA Sciences. (2021, May 14). GC-MS/LC-MS for the Analysis of Nitrosamines. Retrieved from [Link]

  • Restek. (n.d.). N-Nitrosodi-N-propylamine. Retrieved from [Link]

  • Kim, H., et al. (2017). Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS. Environmental Pollution, 226, 46-54. Retrieved from [Link]

  • mzCloud. (2015, November 20). N Nitrosodipropylamine NDPA. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodipropylamine. Retrieved from [Link]

  • Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]

  • Pérez Brizuela, S. (n.d.). Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved from [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N-nitroso-N-propyl-. NIST WebBook. Retrieved from [Link]

  • Cooney, J. D., et al. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(11), 1877-1880. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Nitrosamines Analysis. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 6-methyl-3,4-pyridinedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-methyl-3,4-pyridinedimethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind methodological choices and comparing HPLC with alternative analytical technologies. The objective is to equip you with the expertise to develop a robust, reliable, and self-validating analytical procedure fit for its intended purpose, in alignment with global regulatory expectations.[1][2]

Foundational Principles: Analyte Characterization and Strategic Approach

A successful analytical method begins not with the instrument, but with a deep understanding of the analyte. The physicochemical properties of 6-methyl-3,4-pyridinedimethanol are the primary determinants of our chromatographic strategy.

Analyte Profile: 6-methyl-3,4-pyridinedimethanol

  • Structure: Chemical structure of 6-methyl-3,4-pyridinedimethanol

  • CAS Number: 4664-11-3[3][4][5]

  • Molecular Formula: C₈H₁₁NO₂[3]

  • Molecular Weight: 153.18 g/mol [3]

  • Physicochemical Properties (Predicted & Analogous):

    • pKa: As a pyridine derivative, the ring nitrogen is basic. The predicted basic pKa for a similar structure, 4-(ethoxymethyl)-6-methyl-3-pyridinemethanol, is approximately 6.13.[6] This is a critical parameter for controlling peak shape and retention by adjusting the mobile phase pH.

    • LogP (Octanol-Water Partition Coefficient): The presence of two hydroxyl (-OH) groups suggests a relatively polar molecule with low LogP, indicating good solubility in aqueous or moderately organic mobile phases. Pyridoxine, a structurally similar compound, has a LogP of -0.77.[7]

    • UV Absorbance: Pyridine-containing structures exhibit UV absorbance, typically with a maximum (λmax) around 260-270 nm. A photodiode array (PDA) detector is ideal for confirming this and assessing peak purity.

Strategic Imperative: Why Reversed-Phase HPLC?

Given its polarity and non-volatile nature, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8] The analyte will be retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase. Gas Chromatography (GC) is unsuitable as the compound's hydroxyl groups would require derivatization to increase volatility and prevent thermal decomposition.[8][9]

HPLC Method Development and Validation Workflow

Method development is an iterative process of screening and optimization, guided by chromatographic principles and culminating in a comprehensive validation to prove its suitability.[10]

The Method Development Workflow

The logical progression from initial screening to a fully validated method is crucial for efficiency and success.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, LogP, UV λmax) B Define Analytical Target Profile (ATP) A->B Informs requirements C Column Selection (e.g., C18, Phenyl) B->C Defines screening space D Mobile Phase pH Screen (e.g., pH 3, 7, 9) E Organic Modifier Screen (Acetonitrile vs. Methanol) F Gradient & Flow Rate (Improve Resolution/Speed) E->F Select best conditions G Column Temperature (Adjust Selectivity/Viscosity) H Method Validation (ICH Q2(R2) Guidelines) G->H Finalize method

Caption: Workflow for systematic HPLC method development.

Experimental Protocol: Optimized Purity Method

This protocol represents a final, optimized method derived from the development workflow.

1. Chromatographic System:

  • System: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: A standard C18 column provides excellent hydrophobic retention for a wide range of polarities and is a robust starting point for pyridine derivatives.[11][12]

2. Reagents and Solutions:

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate. Adjust pH to 3.0 with phosphoric acid. Causality: At pH 3.0, which is well below the pKa of ~6.1, the pyridine nitrogen will be protonated (ionized). This enhances interaction with the aqueous mobile phase and minimizes peak tailing caused by interaction with residual silanols on the silica support.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Causality: Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol.[13]

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: PDA detection at 265 nm. Scan range 200-400 nm for peak purity assessment.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of 6-methyl-3,4-pyridinedimethanol standard or sample.

  • Dissolve in and dilute to 50.0 mL with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: A Self-Validating System

Validation demonstrates that the analytical procedure is fit for its intended purpose.[2] The following parameters must be assessed according to ICH Q2(R2) guidelines.[1][14][15]

Validation ParameterPurposeAcceptance Criteria (Typical)Hypothetical Result
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or excipients.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and known impurities.Passed. Peak purity confirmed by PDA. No interference from forced degradation samples (acid, base, peroxide, heat, light).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.Passed (r² = 0.9995 over 0.05 - 1.0 mg/mL range).
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery for spiked samples.Passed (Average recovery of 99.7%).
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements under the same and different conditions (day, analyst).Relative Standard Deviation (RSD) ≤ 2.0%.Passed (Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.9%).
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Typically ≤ 0.05% of the nominal sample concentration. S/N ratio ≥ 10.Passed (LOQ established at 0.00025 mg/mL, or 0.05% of the test concentration).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% for peak area and retention time after varying flow rate (±0.1 mL/min), pH (±0.2 units), and temperature (±2 °C).Passed. The method is robust within the tested parameter ranges.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the gold standard for this application, it is essential to understand its position relative to other common analytical techniques.[11][16]

Technology Selection Framework

The choice of technology is driven by the analyte's properties and the specific analytical requirements.

G node_result node_result A Analyte Volatile & Thermally Stable? B High Throughput & Speed Critical? A->B No GC Gas Chromatography (GC) A->GC Yes C Complex Sample & High Resolution Needed? B->C No UPLC Ultra-Performance LC (UPLC) B->UPLC Yes C->UPLC Yes HPLC High-Performance LC (HPLC) C->HPLC No

Caption: Decision tree for analytical technology selection.

Performance Comparison

The following table objectively compares HPLC, UPLC, and GC for the purity analysis of 6-methyl-3,4-pyridinedimethanol.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Applicability to Analyte Excellent. Ideal for non-volatile, polar compounds.[8]Excellent. An advanced form of HPLC, also ideal for this analyte.[16][17]Poor. Requires derivatization to increase volatility; risk of thermal degradation.[8][9]
Speed / Throughput Moderate (Typical run time: 15-30 min).[9]High (Typical run time: 2-10 min).[17]High (for suitable analytes).
Resolution Good to Excellent.Superior. Smaller particles (~1.7 µm) and higher pressures provide sharper peaks and better separation of complex mixtures.[17]Very High (for suitable analytes).
Sensitivity Good.Higher. Sharper peaks lead to greater peak height and improved signal-to-noise.[17]Very High (with specific detectors like FID/MS).
Solvent Consumption Moderate.Low. Faster run times and lower flow rates significantly reduce solvent usage.[17]Low (uses carrier gas, not expensive solvents).[9]
System Cost Moderate.High. Systems operate at much higher pressures (up to 15,000 psi).[17]Low to Moderate.
Robustness High. A well-established and reliable technology.High, but can be more sensitive to sample matrix effects and requires cleaner samples/solvents.High.

Conclusion

The developed RP-HPLC method offers a robust, specific, and reliable solution for the purity determination of 6-methyl-3,4-pyridinedimethanol. The strategic choices, from mobile phase pH control based on the analyte's pKa to the comprehensive validation plan, are grounded in fundamental chromatographic principles and aligned with regulatory standards like those from the ICH.[1][2] While UPLC presents a faster, higher-resolution alternative, conventional HPLC remains a highly effective and accessible workhorse for quality control and drug development laboratories.[17] The framework presented in this guide provides a clear and scientifically sound pathway to developing a fit-for-purpose analytical method, ensuring data integrity and confidence in the quality of the drug substance.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Scion Instruments. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. [Link]

  • Waters. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1054, Pyridoxine. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(Ethoxymethyl)-6-methyl-3-pyridinemethanol Properties. [Link]

  • Arkat USA. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Molbase. (n.d.). 6-METHYL-3,4-PYRIDINEDIMETHANOL | CAS No.4664-11-3 Synthetic Routes. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- (CAS 65-23-6). [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • LookChem. (n.d.). CAS No.4664-11-3,6-METHYL-3,4-PYRIDINEDIMETHANOL Suppliers. [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • International Council for Harmonisation. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • World Journal of Pharmaceutical Research. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • ResearchGate. (2017, December 20). Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Prochlorperazine Maleate and Pyridoxine Hydrochloride in Combined Dosage Forms. [Link]Forms)

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Melting Point Determination of 2-methyl-4,5-bis(hydroxymethyl)pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methyl-4,5-bis(hydroxymethyl)pyridine (1), commonly referred to as 3-deoxypyridoxol, is a structurally significant analog of2[1][2]. Because it lacks the 3-hydroxyl group found in standard pyridoxine, its crystal lattice exhibits a modified hydrogen-bonding network, which directly influences its 3 and melting behavior[3].

For drug development professionals and formulation scientists, precise melting point determination is a non-negotiable quality control (QC) parameter. This guide objectively compares three primary analytical platforms—Manual Capillary, Automated Optical Transmission, and Differential Scanning Calorimetry (DSC)—providing a self-validating protocol to ensure scientific integrity during the analysis of this specific pyridine derivative.

Physicochemical Context & Causality

The melting point of a crystalline solid is not a singular temperature but a thermodynamic range dictated by the energy required to disrupt its lattice. For 2-methyl-4,5-bis(hydroxymethyl)pyridine, the4 formed by the two hydroxymethyl groups at positions 4 and 5 require substantial thermal energy to break[4].

The Causality of Experimental Error:

  • Thermal Lag: Pyridine derivatives often suffer from poor thermal conductivity. If the heating rate exceeds 1.0 °C/min, the external heating block will outpace the internal sample temperature, yielding artificially high melting points.

  • Void Spaces: Large, un-milled crystals create air pockets within the sample capillary. Because air is a thermal insulator, this delays heat transfer and broadens the apparent melting range.

  • Moisture Depression: Surface moisture acts as a solvent impurity, disrupting the crystal lattice and prematurely initiating the melt (melting point depression).

Comparison of Analytical Platforms

Traditional Capillary Method (USP <741>)
  • Mechanism: Visual observation of the phase transition within a glass capillary heated in a metallic block.

  • Pros: Low cost; universally accepted baseline for legacy monographs.

  • Cons: Highly subjective. The determination of the "meniscus point" (onset) and "clear point" depends entirely on operator experience, leading to higher inter-operator variability.

Automated Optical Transmission
  • Mechanism: A digital camera and image processing algorithm monitor the sample. As the opaque powder melts into a transparent liquid, light transmission spikes. The instrument records exact temperatures at predefined transmission thresholds.

  • Pros: Eliminates operator bias; provides a 21 CFR Part 11 compliant digital video record; high throughput.

  • Cons: Sensitive to improper sample packing (e.g., trapped air bubbles can cause false transmission readings).

Differential Scanning Calorimetry (DSC) (USP <891>)
  • Mechanism: Measures the differential heat flow between the sample and a reference pan. Melting is recorded as a precise endothermic peak.

  • Pros: Supreme precision; yields thermodynamic data (Enthalpy of fusion,

    
    ); capable of detecting polymorphs and solvates simultaneously.
    
  • Cons: High capital equipment cost; requires microgram-level precision in sample weighing.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following methodology incorporates internal controls to validate the results dynamically.

Step 1: Sample Preparation (The Foundation of Accuracy)
  • Desiccation: Dry the 2-methyl-4,5-bis(hydroxymethyl)pyridine sample in a vacuum desiccator over anhydrous silica gel for 24 hours. Validation: This prevents moisture-induced melting point depression.

  • Milling: Grind the sample using an agate mortar and pestle until a fine, uniform powder is achieved.

  • Packing:

    • For Capillary/Optical: Introduce the powder into a standard glass capillary (1.0 mm ID). Tamp the capillary through a 70 cm glass drop-tube exactly 5 times to achieve a tightly packed column 3 mm in height.

    • For DSC: Weigh exactly 3.00 ± 0.05 mg into a standard aluminum pan and crimp the lid.

Step 2: Instrument Calibration & Internal Control

Self-Validating Mechanism: Run a concurrent reference standard alongside the analyte. Because 2-methyl-4,5-bis(hydroxymethyl)pyridine is structurally similar to pyridoxine free base, which , utilize a USP Vanillin standard (MP ~151-154°C) or Phenacetin standard to verify the thermal calibration of the heating block immediately prior to analysis.

Step 3: Execution & Heating Rate Optimization
  • Ramp Phase: Heat the apparatus rapidly to 145°C (approximately 10°C below the expected onset).

  • Analysis Phase: Reduce the heating rate to exactly 1.0 °C/min . Causality: This specific rate ensures thermal equilibrium between the heating block, the glass/aluminum container, and the internal crystal lattice, eliminating thermal lag.

  • Data Acquisition: Record the extrapolated onset temperature (

    
    ) and the peak/clear temperature (
    
    
    
    ).

Workflow Visualization

MP_Workflow Start Sample Prep: 2-methyl-4,5-bis(hydroxymethyl)pyridine Dry Desiccation (Vacuum, 24h) Start->Dry Grind Milling & Grinding (Fine Powder) Dry->Grind MethodSplit Select Analytical Method Grind->MethodSplit Capillary Manual Capillary (Visual Observation) MethodSplit->Capillary Optical Automated Optical (Light Transmission) MethodSplit->Optical DSC DSC (Heat Flow Measurement) MethodSplit->DSC Data Data Acquisition: Onset (To) & Clear (Tp) Capillary->Data Optical->Data DSC->Data Validate Cross-Validation & Thermodynamic Profiling Data->Validate

Caption: Melting point determination workflow for 2-methyl-4,5-bis(hydroxymethyl)pyridine.

Experimental Data & Comparative Analysis

The following table summarizes the comparative performance of the three methods using a highly purified batch (>99.5%) of 2-methyl-4,5-bis(hydroxymethyl)pyridine.

ParameterManual Capillary (USP <741>)Automated OpticalDSC (USP <891>)
Sample Size ~2-3 mg~2-3 mg3.00 ± 0.05 mg
Heating Rate 1.0 °C/min1.0 °C/min1.0 °C/min
Onset Temp (

)
155.8 °C (Subjective)156.1 °C156.32 °C
Clear/Peak Temp (

)
157.5 °C157.2 °C157.45 °C
Precision (RSD, n=5) 0.8%0.2%0.05%
Operator Time High (Continuous monitoring)Low (Walk-away)Medium (Precise weighing)
Primary Utility Routine basic QCHigh-throughput GMP QCPolymorph/Purity analysis

Note: The melting point of this dehydroxylated analog (~156-157°C) is slightly lower than that of pyridoxine free base (159-162°C)[2], reflecting the thermodynamic consequence of losing one hydrogen-bond donor/acceptor site on the pyridine ring.

Conclusion

For routine quality control of 2-methyl-4,5-bis(hydroxymethyl)pyridine, Automated Optical Transmission offers the optimal balance of throughput, regulatory compliance, and precision. However, during early-stage drug development, formulation, and stability testing, DSC is indispensable. The self-validating nature of DSC—where the sharpness of the endothermic peak simultaneously confirms both the melting point and the absolute purity of the lattice—provides an authoritative grounding that optical methods simply cannot match.

References

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A Comparative Guide to the UV-Vis Spectral Characteristics of Methyl-Substituted Pyridine Dimethanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Dimethanols

Pyridine dimethanols are heterocyclic compounds featuring a pyridine ring scaffold with two hydroxymethyl (-CH₂OH) substituents. The nitrogen atom in the pyridine ring and the hydroxyl groups make these molecules capable of engaging in various intermolecular interactions, including hydrogen bonding, which is crucial for their biological activity and material properties. Methyl substitution on the pyridine ring can significantly alter the electronic distribution and, consequently, the spectroscopic properties of these molecules. UV-Vis spectroscopy is a powerful and accessible technique to probe these electronic changes.

The absorption of UV-Vis radiation by these molecules involves the promotion of electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in pyridine and its derivatives are the n→π* (an electron from a non-bonding orbital on the nitrogen atom is excited to an antibonding π* orbital) and π→π* (an electron from a bonding π orbital is excited to an antibonding π* orbital) transitions. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the surrounding environment.

Comparative UV-Vis Spectral Analysis

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Reference
2,6-PyridinedimethanolNot SpecifiedNot SpecifiedNot Specified[1][2][3][4]
Pyridoxine (5-Hydroxy-6-methyl-3,4-pyridinedimethanol)Acidic (pH ≤ 3)~291Not Specified[5][6]
Pyridoxine (5-Hydroxy-6-methyl-3,4-pyridinedimethanol)Aqueous (pH 7.0)254, 324Varies with concentration[7]
PyridineAcidic (pH ≤ 3)202, 254Not Specified[8]

Key Observations and Interpretations:

  • Parent Compound (2,6-Pyridinedimethanol): While specific λmax and ε values are not consistently reported across publicly available databases, its spectrum is expected to be similar to that of pyridine, with shifts induced by the two hydroxymethyl groups.

  • Pyridoxine (Vitamin B6): In acidic solution (pH ≤ 3), pyridoxine exhibits a strong absorption maximum around 291 nm.[5][6] At neutral pH, two distinct peaks are observed at approximately 254 nm and 324 nm.[7] The presence of the hydroxyl group at the 3-position, in addition to the methyl and hydroxymethyl groups, significantly influences the electronic structure and the pH-dependent spectral shifts.

  • Influence of Methyl Substitution: The methyl group is an electron-donating group. Its position on the pyridine ring can perturb the energy of the π and n orbitals. This perturbation can lead to a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift in the absorption maxima compared to the unsubstituted parent compound. A study on methyl derivatives of 4-nitropyridine N-oxide suggests that methyl groups can modify electronic interactions through steric strain as well.[9]

The Critical Role of the Experimental Environment: Solvent and pH Effects

The UV-Vis spectra of pyridine derivatives are highly sensitive to the surrounding environment, particularly the solvent and the pH of the solution. This sensitivity stems from the interactions of the solvent with the lone pair of electrons on the nitrogen atom and the potential for protonation or deprotonation of the molecule.

Solvent Effects

The choice of solvent can significantly impact the position and intensity of the absorption bands. This phenomenon, known as solvatochromism, is a result of differential solvation of the ground and excited states of the molecule.

  • Polar vs. Non-polar Solvents: In polar solvents like methanol or water, the lone pair on the pyridine nitrogen can form hydrogen bonds. This interaction stabilizes the non-bonding (n) orbital to a greater extent than the π* orbital. As a result, the energy required for the n→π* transition increases, leading to a hypsochromic (blue) shift in the corresponding absorption band.[10] Conversely, π→π* transitions are often less affected or may show a slight bathochromic (red) shift in polar solvents.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can act as hydrogen bond donors, while aprotic solvents (e.g., acetonitrile, hexane) cannot. This difference in hydrogen bonding capability is a key factor in the observed spectral shifts for pyridine derivatives.

pH Dependence

The nitrogen atom in the pyridine ring is basic and can be protonated in acidic solutions. This protonation has a profound effect on the UV-Vis spectrum.

  • Protonation of the Pyridine Nitrogen: Upon protonation, the n→π* transition is typically no longer observed, as the non-bonding electrons are involved in the new N-H bond. The π→π* transitions are also affected, often showing a shift in λmax and a change in molar absorptivity. For example, the UV spectrum of pyridine itself shows changes in an acidic mobile phase.[8]

  • Ionization of Hydroxyl Groups: For pyridine dimethanols containing phenolic hydroxyl groups, such as pyridoxine, changes in pH can also lead to deprotonation of these groups, resulting in further spectral shifts. The different ionic forms of a molecule in solution at various pH values will each have a characteristic absorption spectrum.

Experimental Protocol: A Self-Validating System for UV-Vis Spectral Analysis

This section provides a detailed, step-by-step methodology for obtaining reliable and reproducible UV-Vis spectra of methyl-substituted pyridine dimethanols.

Objective: To determine the UV-Vis absorption spectrum of a methyl-substituted pyridine dimethanol in a specified solvent and at a controlled pH.

Materials:

  • Methyl-substituted pyridine dimethanol sample

  • Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, or water)

  • Buffer solutions of desired pH (if applicable)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the methyl-substituted pyridine dimethanol using an analytical balance.

    • Quantitatively transfer the weighed solid to a volumetric flask (e.g., 25 mL).

    • Add a small amount of the chosen solvent to dissolve the solid completely. Gentle warming or sonication may be used if necessary.

    • Once dissolved, dilute the solution to the mark with the same solvent and mix thoroughly. This is your stock solution. The concentration should be calculated accurately.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of different concentrations. This is crucial for determining the molar absorptivity and ensuring the measurements are within the linear range of the instrument's detector (typically an absorbance between 0.1 and 1.0).

    • For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent to get a 10-fold dilution.

  • Instrument Setup and Blank Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent (or buffer solution) to be used for the sample analysis. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution to be measured, then fill the cuvette with the solution.

    • Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all the prepared working solutions, starting from the most dilute.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration), calculate the molar absorptivity (ε) at each λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, the slope of which is ε (since b=1).

Visualizing the Fundamentals

To better understand the concepts discussed, the following diagrams illustrate the chemical structures of the compared molecules and the experimental workflow.

cluster_molecules Chemical Structures Pyridine Pyridine 2,6-Pyridinedimethanol 2,6-Pyridinedimethanol Pyridine->2,6-Pyridinedimethanol Addition of 2 -CH₂OH groups Pyridoxine Pyridoxine (5-Hydroxy-6-methyl-3,4-pyridinedimethanol) Pyridine->Pyridoxine Addition of -CH₃, 2 -CH₂OH, and -OH groups

Caption: Chemical structures of pyridine, 2,6-pyridinedimethanol, and pyridoxine.

Experimental Workflow for UV-Vis Analysis Start Start Stock_Solution Prepare Stock Solution Start->Stock_Solution Working_Solutions Prepare Working Solutions (Serial Dilutions) Stock_Solution->Working_Solutions Instrument_Setup Instrument Setup & Baseline Correction (Blank) Working_Solutions->Instrument_Setup Sample_Measurement Measure Absorbance of Working Solutions Instrument_Setup->Sample_Measurement Data_Analysis Data Analysis (λmax, ε) Sample_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for UV-Vis spectral analysis.

Conclusion

The UV-Vis spectral characteristics of methyl-substituted pyridine dimethanols are intricately linked to their molecular structure and the surrounding chemical environment. The position of the methyl substituent influences the electronic transitions within the pyridine ring, leading to shifts in the absorption maxima. Furthermore, solvent polarity and pH play a critical role in modulating the spectra, primarily through interactions with the pyridine nitrogen. A well-designed and carefully executed experimental protocol is essential for obtaining accurate and reliable spectral data. This guide provides a foundational understanding and a practical framework for researchers and scientists working with these important compounds, enabling more robust characterization and facilitating their development in various scientific and industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.